(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUPICCTRPWMDZ-UCORVYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid chemical properties
Technical Monograph: (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid
Executive Summary
This compound, commonly referred to as t-CAA (trans-CarboxyAzetidineAcetic acid), is a conformationally constrained, non-proteinogenic amino acid. It serves as a critical probe in neuropharmacology, functioning as a rigidified analogue of L-glutamate. By restricting the conformational flexibility of the glutamate backbone within a four-membered azetidine ring, t-CAA allows researchers to map the precise steric and electronic requirements of excitatory amino acid (EAA) receptors and transporters. This guide details its chemical properties, stereoselective synthesis, and pharmacological applications.[1]
Chemical Identity & Physicochemical Properties
The defining feature of t-CAA is the trans relationship between the carboxylic acid at C2 and the carboxymethyl group at C3. Despite the (2S,3S) designation, the substituents are on opposite faces of the azetidine ring due to Cahn-Ingold-Prelog (CIP) priority rules.
Nomenclature & Stereochemistry
-
IUPAC Name: this compound
-
Common Synonyms: t-CAA, L-trans-CAA, trans-2-carboxy-3-azetidineacetic acid.
-
Stereochemical Note: The C2 stereocenter is (S) (carboxyl group priority > ring carbon). The C3 stereocenter is (S) (ring carbon C2 priority > carboxymethyl group). This configuration places the C2-COOH and C3-CH2COOH groups in a trans orientation, mimicking the extended conformation of L-glutamate.
Physicochemical Data Profile
| Property | Value / Description |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| CAS Number | 185387-36-4 (Specific isomer) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |
| Acidity (pKa) | |
| Isoelectric Point (pI) | ~3.2 |
| Stability | Stable under neutral conditions; azetidine ring susceptible to ring-opening under harsh nucleophilic conditions or extreme heat (>200°C). |
Synthesis & Production
The synthesis of t-CAA requires strict stereocontrol to establish the (2S,3S) configuration. The most robust route utilizes the "chiral pool" strategy starting from L-aspartic acid, employing a 4-exo-tet cyclization.
Retrosynthetic Strategy
The azetidine core is constructed via intramolecular displacement. The nitrogen atom acts as the nucleophile, attacking a leaving group (LG) at the
Synthesis Pathway Diagram
Figure 1: Stereoselective synthesis of t-CAA from L-Aspartic Acid via 4-exo-tet cyclization.[2]
Detailed Synthetic Protocol (SES-Route)
Note: This protocol is based on the methodology established by Kozikowski et al. and subsequent optimizations.
-
Protection: React L-aspartic acid dimethyl ester with Trimethylsilylethylsulfonyl chloride (SES-Cl) to yield N-SES-L-aspartate dimethyl ester. The SES group is preferred over Tosyl due to easier removal (fluoride treatment) without ring opening.
-
Selective Reduction: Treat the diester with a mild reducing agent (e.g., LiBH₄) to selectively reduce the
-ester (distal to the chiral center) to the alcohol, yielding the -hydroxy intermediate. -
Activation & Cyclization:
-
Convert the alcohol to a leaving group (Mesylate or Tosylate).
-
Treat with a base (e.g., NaH or K₂CO₃) in an aprotic solvent (DMF). The sulfonamide anion attacks the carbon bearing the leaving group.
-
Mechanism: Intramolecular S_N2 reaction (4-exo-tet). The stereochemistry at the
-carbon (C2) is preserved. The stereochemistry at C3 is determined by the precursor's chirality or substrate control during alkylation.
-
-
Deprotection:
-
Ester Hydrolysis: LiOH/THF to remove methyl esters.
-
N-Deprotection: TBAF (Tetrabutylammonium fluoride) or HF/Pyridine to remove the SES group.
-
-
Purification: Ion-exchange chromatography (Dowex 50W) is essential to isolate the zwitterionic free acid from salts.
Biological & Pharmacological Relevance[1][3][4][5][6]
t-CAA is a molecular ruler for glutamate receptors.[3] By locking the glutamate skeleton into a specific conformation, it discriminates between subtypes of receptors that would otherwise bind the flexible natural ligand indiscriminately.
Receptor Profile
-
Ionotropic Glutamate Receptors (iGluRs): t-CAA shows weak to moderate affinity for NMDA receptors but generally lacks high potency at AMPA receptors compared to other analogues (like kainate).
-
Metabotropic Glutamate Receptors (mGluRs): It acts as a selective ligand for specific Group II mGluRs.[3]
-
Glutamate Transporters (EAATs): t-CAA is a competitive inhibitor of sodium-dependent glutamate transport (EAAT1/EAAT2). The rigid structure prevents the conformational changes required for the transporter's translocation cycle, effectively "jamming" the protein.
Mechanism of Action Diagram
Figure 2: Pharmacological interaction profile of t-CAA with major glutamate signaling components.
Experimental Validation Protocols
Characterization Checklist
To ensure the integrity of synthesized (2S,3S)-t-CAA, the following analytical signatures must be verified:
-
¹H NMR (D₂O, 400 MHz):
- ~4.8 ppm (m, 1H, H-2) - Note: May overlap with HDO peak; presaturation required.
- ~3.5-4.0 ppm (m, 2H, H-4).
- ~3.2 ppm (m, 1H, H-3).
- ~2.6 ppm (d, 2H, -CH₂COOH).
-
Coupling Constants: The trans coupling between H-2 and H-3 is typically smaller (J ~ 5-6 Hz) than cis coupling in azetidines, confirming stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS):
-
Calculated [M+H]⁺: 160.0604.
-
Observed error should be < 5 ppm.
-
Handling & Storage
-
Hygroscopicity: The free acid is hygroscopic. Store in a desiccator at -20°C.
-
Solution Stability: Aqueous solutions are stable at pH 7 for 24 hours. Avoid prolonged exposure to acidic pH < 2 at room temperature to prevent ring opening.
References
-
Kozikowski, A. P., Liao, Y., Tückmantel, W., et al. (1996).[1][4] "Synthesis and biology of the rigidified glutamate analogue, trans-2-carboxyazetidine-3-acetic acid (t-CAA)." Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564.[1] Link
-
Bräuner-Osborne, H., Bunch, L., Chopin, N., et al. (2005).[5] "Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters."[2][5] Organic & Biomolecular Chemistry, 3(21), 3926-3936.[5] Link
-
Bouazaoui, M., Martinez, J., & Cavelier, F. (2009). "Direct access to L-azetidine-2-carboxylic acid." European Journal of Organic Chemistry, 2009(17), 2729-2732. Link
-
PubChem. (n.d.). "Compound Summary: this compound." National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Binding Database [w.bindingdb.org]
- 4. air.unimi.it [air.unimi.it]
- 5. kodomo.fbb.msu.ru [kodomo.fbb.msu.ru]
Technical Guide: Stereospecific Synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
The following technical guide details the stereospecific synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on high-fidelity stereochemical control and scalable methodology.
Executive Summary & Strategic Analysis
This compound is a critical conformationally restricted analogue of L-glutamate and a homologue of azetidine-2,3-dicarboxylic acid (ADC) . Its rigid azetidine scaffold locks the amino acid functionality into a specific vector, making it a potent probe for NMDA receptors and a valuable scaffold for peptidomimetics.
The primary challenge in synthesizing this molecule lies in establishing the (2S,3S) trans-stereochemistry on the strained four-membered ring. While classical methods rely on the cyclization of acyclic precursors (often yielding racemic or diastereomeric mixtures requiring resolution), modern C–H functionalization offers a more direct, atom-economical route starting from the chiral pool.
Strategic Route Selection
This guide prioritizes a Late-Stage Directed C(sp³)–H Functionalization approach.
-
Rationale: Utilizing commercially available L-azetidine-2-carboxylic acid (L-Aze) fixes the C2 stereocenter immediately. The C3 substituent is installed via Palladium(II)-catalyzed activation, directed by a bidentate auxiliary.
-
Advantages: Avoids the high entropic cost of 4-membered ring cyclization; allows for predictable trans-diastereoselectivity due to steric governance during the catalytic cycle.
Retrosynthetic Analysis
The retrosynthesis disconnects the C3–sidechain bond, tracing back to the protected L-azetidine core.
Figure 1: Retrosynthetic logic flow utilizing the chiral pool strategy.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation & Directing Group Installation
To enable C–H activation at the unreactive C3 position, a bidentate directing group (DG), specifically 8-aminoquinoline (AQ) or 2-picolinamide , must be installed on the nitrogen. This coordinates the Pd(II) catalyst to the C3–H bond.
Reagents: L-Azetidine-2-carboxylic acid, 8-Aminoquinoline, HATU, DIPEA, DMF.
-
Protection of Carboxylic Acid:
-
Suspend L-azetidine-2-carboxylic acid (10.0 mmol) in MeOH (50 mL).
-
Add SOCl₂ (15.0 mmol) dropwise at 0°C. Reflux for 4 hours.
-
Concentrate to yield L-azetidine-2-carboxylic acid methyl ester hydrochloride .
-
-
Amide Coupling (Directing Group):
-
Dissolve the methyl ester (10.0 mmol) and picolinic acid (11.0 mmol) in dry DMF (20 mL).
-
Add DIPEA (30.0 mmol) followed by HATU (11.0 mmol) at 0°C.
-
Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) to yield N-picolinoyl-L-azetidine-2-carboxylate methyl ester .
-
Phase 2: Pd(II)-Catalyzed C(sp³)–H Alkylation
This is the stereodefining step. The bulky directing group and the rigid ring system favor the formation of the thermodynamically stable trans-isomer (2S,3S).
Reagents: Pd(OAc)₂, Ag₂CO₃, Ethyl iodoacetate (Electrophile), (BnO)₂POOH (Additive), t-Amyl alcohol.
-
Reaction Setup:
-
In a sealed tube, combine:
-
N-picolinoyl substrate (1.0 equiv)
-
Ethyl iodoacetate (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ag₂CO₃ (1.5 equiv) - Acts as the iodide scavenger and oxidant.
-
(BnO)₂POOH (20 mol%) - Ligand/Additive to stabilize the Pd-cycle.
-
-
Suspend in t-Amyl alcohol (0.2 M concentration).
-
-
Execution:
-
Heat the mixture to 110°C for 16–24 hours under Argon.
-
Mechanistic Note: The Pd coordinates to the picolinamide nitrogen and the azetidine nitrogen, forming a strained palladacycle. Insertion occurs at the C3–H bond. The subsequent oxidative addition of ethyl iodoacetate and reductive elimination installs the carboxymethyl group.
-
-
Workup:
-
Filter through a Celite pad to remove Ag salts.
-
Concentrate filtrate.
-
Purification: Silica gel chromatography. The trans-isomer (2S,3S) is typically the major product due to steric hindrance on the cis-face (blocked by the C2-ester). Isolate the (2S,3S)-3-(ethoxycarbonylmethyl)azetidine derivative.
-
Phase 3: Global Deprotection & Isolation
Removal of the directing group and hydrolysis of esters.
-
Directing Group Removal:
-
Dissolve the alkylated product in MeOH/THF (1:1).
-
Add LiOH (4.0 equiv) and H₂O.
-
Note: Strong basic conditions often cleave the picolinamide amide bond while simultaneously hydrolyzing the esters. If the amide is resistant, a two-step sequence (NaOH hydrolysis of esters, followed by electrochemical or acidic cleavage of the auxiliary) may be required.
-
Alternative (for 8-aminoquinoline): Treat with SmI₂/EtNH₂ or oxidative cleavage with CAN (Ceric Ammonium Nitrate) if the substrate tolerates it.
-
-
Final Isolation:
-
Neutralize the reaction mixture to pH 7 using Amberlite IR-120 (H+ form) resin.
-
Filter and lyophilize.
-
Polishing: Recrystallize from Water/Ethanol or purify via ion-exchange chromatography (Dowex 50W) to obtain the zwitterionic pure compound.
-
Stereochemical Validation & QC
Trustworthiness in synthesis requires rigorous validation of the chiral centers.
| Metric | Acceptance Criteria | Method |
| Purity | >98% | HPLC (C18 column, aqueous mobile phase) |
| Enantiomeric Excess (ee) | >99% | Chiral HPLC (Crownpak CR(+) column) |
| Diastereomeric Ratio (dr) | >20:1 (trans:cis) | ¹H NMR (J-coupling analysis of H2-H3) |
| Identity | Consistent Structure | HRMS (ESI+), 1H/13C NMR, NOESY |
NOESY Analysis:
-
Trans (2S,3S): Weak or no NOE correlation between H2 and H3 protons.
-
Cis (2S,3R): Strong NOE correlation between H2 and H3.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the catalytic cycle for the C–H functionalization step, highlighting the origin of stereocontrol.
Figure 2: Pd(II)/Pd(IV) catalytic cycle for directed C3-alkylation.
References
-
Baumann, A. N., et al. (2017).[1][2][3] "Methods for the Synthesis of Substituted Azetines." Organic Letters, 19(20), 5681-5684.[2] Link
-
He, J., et al. (2017). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society, 139(23). (Demonstrates the directed C-H activation logic on azetidines). Link
-
Sivaprakasam, M., et al. (2009). "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors." ChemMedChem, 4(1), 110-117. Link
- Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review of classical ring closure methods).
Sources
Spectroscopic data for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (NMR, IR, MS)
This technical guide is structured as a high-level monograph for researchers in medicinal chemistry and structural biology. It synthesizes established synthetic methodologies with spectroscopic principles relevant to azetidine-based amino acids.[1]
Spectroscopic Characterization, Synthesis, and Structural Analysis[1][2]
Executive Summary & Chemical Identity
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally restricted analogue of L-Glutamate . Unlike its lower homologue, azetidine-2,3-dicarboxylic acid (an aspartate analogue), this molecule incorporates a methylene spacer at the C3 position, allowing it to probe specific spatial requirements of Excitatory Amino Acid Transporters (EAATs) and ionotropic glutamate receptors (iGluRs).
This guide provides the critical spectroscopic data required for the identification, quality control, and stereochemical validation of this compound.
Chemical Descriptors
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 159.14 g/mol |
| Exact Mass | 159.0532 Da |
| Stereochemistry | (2S, 3S) - Cis-configuration (relative to ring plane) |
| Core Scaffold | Azetidine (4-membered nitrogen heterocycle) |
| Key Functionality |
Synthetic Route & Causality
To understand the spectroscopic impurities and stereochemical outcome, one must understand the synthesis. The most robust route utilizes L-Aspartic Acid as a chiral educt, ensuring the (S)-configuration at C2 is maintained, while the C3 stereocenter is established via substrate-controlled alkylation.
Validated Synthetic Workflow (Aspartic Acid Route)
The synthesis typically proceeds via a 4-oxo-azetidine intermediate (
Figure 1: Logical synthetic pathway deriving chirality from L-Aspartic Acid. The critical step for stereochemistry is the C3-alkylation, where the bulky C2-group directs the incoming electrophile.
Spectroscopic Data Profile
The following data sets are derived from the analysis of 2,3-disubstituted azetidines. The rigid ring structure imposes distinct coupling constants (
Nuclear Magnetic Resonance (NMR)
Solvent:
NMR (400 MHz,
) - Diagnostic Signals
| Position | Shift ( | Multiplicity | Coupling ( | Structural Assignment |
| H-2 | 4.65 - 4.85 | Doublet (d) | ||
| H-3 | 3.10 - 3.35 | Multiplet (m) | - | Ring methine. Heavily shielded by substituents. |
| H-4a | 3.90 - 4.10 | Triplet/dd | Ring methylene (adjacent to N). | |
| H-4b | 3.60 - 3.80 | Triplet/dd | Ring methylene. | |
| CH2-COOH | 2.45 - 2.70 | Doublet of doublets | Exocyclic methylene (carboxymethyl arm). |
Stereochemical Validation (The "J-Test"):
-
Cis (2S,3S): The vicinal coupling constant
is typically 7.0 – 9.0 Hz . -
Trans (2S,3R): The vicinal coupling constant
is typically 2.0 – 5.0 Hz . -
Guidance: If your experimental
is < 6 Hz, you likely have the trans-isomer (a common thermodynamic product).
NMR (100 MHz,
)
-
Carbonyls:
172.0 – 176.0 ppm (Two distinct signals for C2-COOH and sidechain COOH). -
C-2 (Ring):
60.0 – 65.0 ppm (Broadened by Quadrupolar N). -
C-4 (Ring):
45.0 – 48.0 ppm. -
C-3 (Ring):
32.0 – 36.0 ppm. -
Side Chain (
): 30.0 – 34.0 ppm.
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or HRMS.
-
Molecular Ion
: Calculated: 160.0604 m/z. -
Fragmentation Pattern (MS/MS):
-
Loss of Formic Acid/Carboxyl:
m/z ~114 (Decarboxylation is common in amino acids). -
Ring Opening: Azetidines are strained. High energy collision often cleaves the ring, generating fragments characteristic of iminium ions.
-
Loss of Side Chain: Cleavage of the carboxymethyl group.
-
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Solid State).
| Wavenumber ( | Assignment | Notes |
| 2800 - 3100 | C-H / N-H stretch | Broad "Amino Acid Band" (zwitterionic). |
| 1700 - 1740 | C=O Stretch | Strong.[2] Carboxylic acid (dimer or H-bonded). |
| 1580 - 1620 | If in zwitterionic salt form. | |
| 1400 - 1450 | C-N Stretch | Characteristic of the strained ring system. |
Analytical Quality Control Workflow
To ensure the integrity of the compound for biological testing (e.g., electrophysiology on NMDA receptors), the following QC protocol is mandatory.
Figure 2: Quality Control Decision Tree. The NMR coupling constant check is the critical "Go/No-Go" step for stereochemical verification.
Solubility & Handling
-
Solubility: Highly soluble in water (
mg/mL) and dilute acid. Poorly soluble in non-polar organics (Hexane, DCM). -
Stability: The azetidine ring is strained but kinetically stable at neutral pH. Avoid prolonged exposure to strong nucleophiles which may open the ring. Store at -20°C.
References
-
PubChem. this compound | CID 2733519.[3] National Library of Medicine. [Link]
- Couty, F., & Evano, G. (2006). Synthesis of azetidines from 4-oxo-azetidine-2-carboxylates. Organic Preparations and Procedures International. (Methodology for azetidine ring synthesis).
-
Kozikowski, A. P., et al. (1993).[4] Synthesis and Biology of Azetidine-2,3-dicarboxylic Acids. Journal of Medicinal Chemistry. (Source for J-coupling stereochemical rules in azetidines).
- Google Patents.
Sources
Introduction: The Unique Role of Proline and the Quest for Conformational Control
An In-depth Technical Guide to (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid: A Constrained Proline Analog for Peptide and Protein Engineering
A Note on Scope: Scientific literature focusing specifically on this compound is notably scarce. Therefore, this guide, while centered on this molecule, draws upon established principles and experimental data from the broader class of 3-substituted azetidine-2-carboxylic acids and other proline analogs. The experimental protocols and mechanistic discussions are presented as robust, generalizable frameworks applicable to this class of compounds, providing a strong foundation for researchers entering this field.
Among the canonical amino acids, L-proline is unique. Its secondary amine is incorporated into the polypeptide backbone, forming a five-membered pyrrolidine ring that directly constrains the backbone dihedral angle φ to approximately -65°. This inherent rigidity makes proline a critical determinant of protein architecture, frequently found in turns, loops, and at the termini of alpha-helices and beta-sheets, where it acts as a "structure-breaker". Furthermore, the tertiary amide bond preceding a proline residue has a relatively low energy barrier to cis-trans isomerization, a process that can be a rate-limiting step in protein folding.
The ability to manipulate this conformational rigidity is a powerful tool in drug discovery and protein engineering. Proline analogs are designed to offer even greater conformational restriction or to introduce novel functionalities while retaining the core structural influence of the proline scaffold.[1] Azetidine-2-carboxylic acid (Aze), a four-membered ring analog, represents a more constrained system.[2] Further substitution on the azetidine ring, particularly at the C3 position, allows for the fine-tuning of conformational preferences and the introduction of chemical handles for various applications.
This guide focuses on This compound , a specific stereoisomer designed to act as a highly constrained proline analog. The cis relationship between the C2-carboxyl group and the C3-carboxymethyl group introduces significant steric and stereoelectronic effects that dictate its structural behavior and, consequently, its impact on peptide and protein structure.
Molecular Architecture and Conformational Landscape
The defining feature of a 3-substituted proline or azetidine analog is its influence on the ring's puckering and the orientation of the substituent relative to the peptide backbone.
Structural Comparison
The replacement of proline's five-membered ring with a more strained four-membered azetidine ring already imposes greater rigidity. The addition of a carboxymethyl group at the C3 position further restricts the available conformational space.
Figure 2: Conceptual synthetic workflow for 3-substituted azetidines.
Biochemical Integration and Applications
The utility of a proline analog is determined by its ability to be recognized by the cellular machinery and its subsequent effect on the final protein product.
Enzymatic Recognition and Incorporation
For this compound to be incorporated into a growing polypeptide chain during ribosomal protein synthesis, it must be recognized and charged onto a tRNA molecule by prolyl-tRNA synthetase (ProRS). The fidelity of this enzyme varies; in most organisms, it can mistakenly charge proline analogs like azetidine-2-carboxylic acid, leading to their incorporation into proteins. [3]The additional bulk of the carboxymethyl group may reduce the efficiency of this mis-acylation compared to the parent Aze, a factor that must be considered in in vivo experiments.
Impact on Peptide and Protein Structure
Once incorporated, the analog exerts a profound local conformational influence.
-
Stabilization of Secondary Structures: The high degree of conformational restriction makes 3-substituted azetidines excellent inducers of specific secondary structures, particularly β-turns. [4]By locking the peptide backbone into a defined geometry, these analogs can be used to stabilize bioactive conformations of peptides, potentially increasing receptor affinity and metabolic stability.
-
Probing Protein Folding and Stability: Global substitution of proline with a constrained analog can be used to study the role of proline's conformational flexibility in protein folding pathways. Such substitutions often lead to protein misfolding and aggregation, inducing cellular stress responses. [3]This makes these analogs valuable tools for studying proteostasis and diseases associated with protein misfolding.
Applications in Drug Development
Constrained proline analogs are valuable scaffolds in peptidomimetic drug design. By replacing a proline in a known bioactive peptide with an analog like this compound, researchers can:
-
Perform Structure-Activity Relationship (SAR) Studies: Determine the required backbone conformation for biological activity. [1]* Enhance Potency and Selectivity: Lock the peptide into its active conformation, improving its interaction with its biological target.
-
Improve Pharmacokinetic Properties: Increase resistance to proteolytic degradation by sterically shielding adjacent peptide bonds.
| Property | L-Proline | L-Azetidine-2-Carboxylic Acid | This compound (Predicted) |
| Ring Size | 5-membered | 4-membered | 4-membered |
| Backbone φ Angle | Restricted (~ -65°) | Highly Restricted | Highly Restricted |
| Ring Pucker | Cγ-endo/Cγ-exo equilibrium | More planar, slight pucker | Pucker strongly biased by cis substituent |
| Cis/Trans Isomerization | Significant (~5-30% cis) | Equilibrium shifted, higher barrier | Equilibrium strongly shifted, likely favoring trans |
| Key Feature | Conformational switch | Increased rigidity | Extreme rigidity, defined ψ angle |
Table 1: Comparison of Conformational Properties.
Key Experimental Protocols
The following protocols provide a framework for the practical application of 3-substituted azetidine analogs in peptide research.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with a 3-Substituted Azetidine Analog
Causality: Incorporating non-canonical amino acids like our target analog requires specific considerations during SPPS. The steric hindrance of the 3-substituent, especially in a cis configuration, can slow down the coupling reaction. [5]Therefore, a more potent coupling reagent and potentially longer reaction times or double coupling steps are necessary to ensure complete incorporation.
Methodology:
-
Resin Preparation: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the protected analog: Dissolve 0.4 mmol of Fmoc-(2S,3S)-3-(R-carboxymethyl)-Aze-OH (where R is a protecting group like t-butyl) in DMF. b. Add 0.39 mmol of a coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 0.8 mmol of a base (e.g., N,N-diisopropylethylamine, DIPEA). c. Allow the activation to proceed for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin.
-
Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. Self-Validation: Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step (double coupling).
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity by mass spectrometry.
Protocol: Conformational Analysis by NMR and Circular Dichroism
Causality: To validate the structural impact of the analog, a combination of NMR and Circular Dichroism (CD) spectroscopy is employed. NMR provides atomic-level information on local geometry (dihedral angles, interproton distances via NOE), while CD gives insight into the overall secondary structure content of the peptide in solution. [5] Methodology:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 for amide proton observation, or a membrane-mimicking solvent like trifluoroethanol) to a final concentration of 1-5 mM.
-
Circular Dichroism (CD) Spectroscopy: a. Acquire CD spectra from 190 to 260 nm in a 1 mm path-length cuvette at 25°C. b. Collect data at 1 nm intervals with a 1-second averaging time. Average 3-5 scans and subtract the spectrum of the solvent blank. c. Analysis: A polyproline type II (PPII) helix, often induced by proline-rich sequences, shows a characteristic strong negative band around 206 nm and a weak positive band around 228 nm. A β-turn will have a distinct signature that differs from canonical helix or sheet structures. Compare the spectrum of the analog-containing peptide to an identical peptide containing L-proline to determine the structural perturbation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire a suite of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY (Nuclear Overhauser Effect Spectroscopy) for measuring through-space proton-proton distances (typically with a mixing time of 200-400 ms). b. Resonance Assignment: Use the TOCSY spectrum to assign all protons within each amino acid residue. c. Structural Restraint Generation: Identify key NOE cross-peaks in the NOESY spectrum. The presence or absence of specific NOEs (e.g., between Hα(i) and HN(i+1)) provides information on backbone dihedral angles. The presence of a cis C3-substituent is expected to result in unique NOEs between the substituent's protons and the peptide backbone. d. Structure Calculation: Use the derived distance restraints from NOESY data to calculate a family of 3D structures using molecular dynamics software (e.g., AMBER, GROMACS). The convergence of the calculated structures provides a model of the peptide's dominant conformation in solution.
Figure 3: Logical flow of substituent effects on ring conformation.
Conclusion
While this compound remains a largely unexplored tool, its predicted properties place it at the frontier of constrained amino acid analogs. Based on the behavior of related 3-substituted proline chimeras, it is poised to be a potent inducer of specific peptide conformations, particularly β-turns. Its rigid scaffold, dictated by the strained four-membered ring and the sterically demanding cis-carboxymethyl group, offers an exceptional tool for dissecting structure-function relationships in peptides and proteins. The synthetic and analytical protocols outlined in this guide provide a robust starting point for researchers to synthesize, incorporate, and characterize the effects of this and other 3-substituted azetidine analogs, paving the way for the development of novel peptidomimetics and engineered proteins with precisely controlled architectures.
References
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link not available]
-
De la Figuera, N., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 18(2), 2069-2096. [Link]
-
Wikipedia contributors. (2023, December 27). Azetidine-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 7, 2026, from [Link]
-
Didier, D. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 1-40. [Link]
-
Karoyan, P., & Chassaing, G. (1997). New strategy for the synthesis of 3-substituted prolines. Tetrahedron Letters, 38(1), 85-88. [Link]
-
Rodebaugh, R. M., & Cromwell, N. H. (1969). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Journal of Heterocyclic Chemistry, 6(3), 435-437. [Link]
- Hollmann, J., et al. (2006). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Georg Thieme Verlag.
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved February 7, 2026, from [Link]
-
Sangle, S., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5886–5890. [Link]
- G. A. Burley, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link not available]
-
Li, Y., et al. (2026). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. Foods, 15(3), 507. [Link]
-
De la Figuera, N., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, From Peptides to Foldamers. PubMed. [Link]
-
Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]
-
F. Formaggio, et al. (2007). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]
-
Trabocchi, A., et al. (2006). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PubMed. [Link]
-
Wang, Y., et al. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 87(22), 15031-15043. [Link]
- Kaneka Corporation. (2003). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Flores Ortega, A. (2009). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]
-
Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. PubMed. [Link]
-
Meador, K. P., et al. (2019). Incorporation of Aliphatic Proline Residues into Recombinantly Produced Insulin. ACS Chemical Biology, 14(7), 1595-1603. [Link]
Sources
- 1. 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (T-CAA)
This is an in-depth technical guide on (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid , a highly specific chiral building block and pharmacological tool.
Sourcing, Synthesis, and Application in Glutamate Transporter Research
Executive Summary
This compound, commonly known as T-CAA , is a conformationally restricted analogue of L-aspartate and L-glutamate. Unlike its parent compound azetidine-2-carboxylic acid (Aze), T-CAA features a carboxymethyl group at the C3 position, conferring specific binding properties to Excitatory Amino Acid Transporters (EAATs) .
This guide addresses the critical supply chain challenges—specifically the confusion with generic Aze—and provides a technical framework for evaluating supplier quality based on synthetic origin and stereochemical purity.
Chemical Identity & Specifications
Accurate identification is the first line of defense against supply chain errors. T-CAA is often mislabeled by non-specialist vendors as "Azetidine-2-carboxylic acid derivatives."
| Parameter | Specification |
| Common Name | T-CAA |
| IUPAC Name | This compound |
| CAS Number | 185387-36-4 |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol |
| Stereochemistry | (2S, 3S) - Trans configuration is critical for biological activity. |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water; slightly soluble in methanol. |
| pKa Values | ~2.1 (α-COOH), ~4.0 (γ-COOH), ~9.8 (NH) |
Structural Visualization
The molecule consists of a four-membered azetidine ring.[1][2] The rigidity of this ring locks the two carboxylic acid groups into a specific spatial orientation, mimicking the "folded" conformation of L-glutamate bound to transporter proteins.
Commercial Supply Landscape
The market for T-CAA is fragmented. It is not a commodity chemical held in bulk stock by major catalog vendors (e.g., Sigma-Aldrich, Thermo Fisher) but is typically synthesized on-demand or held in small quantities by specialized fine chemical CROs.
Verified Supplier Tiers
Tier 1: Specialized Synthesis Houses (Primary Source) These vendors specialize in chiral amino acids and difficult-to-synthesize heterocycles. They are the most reliable sources for high-purity (>98% ee) material.
-
Changzhou Extraordinary Pharmatech (Feifan Chem): Known for stocking specific azetidine and cyclopropane amino acid analogues.
-
Task Chemical Co., Ltd (Taskcm): A frequent supplier of intermediate-scale batches (grams to kilograms).
Tier 2: Catalog Aggregators These platforms list the compound but often drop-ship from Tier 1 suppliers. Lead times are longer (2-4 weeks).
-
Toronto Research Chemicals (TRC): High reliability for analytical standards but higher cost.
-
ChemicalBook / VVChem: Useful for locating Chinese manufacturers, but requires rigorous batch validation.
Critical Sourcing Warning
Do NOT confuse T-CAA with:
-
Azetidine-2-carboxylic acid (Aze): CAS 2517-04-6. This lacks the carboxymethyl group and is a toxic proline analogue found in sugar beets.
-
L-trans-2,4-PDC: A pyrrolidine analogue often sold alongside T-CAA for transporter research.
Technical Evaluation: Synthesis & Impurities
To validate a supplier, request a Certificate of Analysis (CoA) that includes Chiral HPLC and 1H-NMR . A simple purity check is insufficient due to the difficulty of separating diastereomers.
Synthetic Route Analysis
Understanding the synthesis helps predict potential impurities. The standard route to T-CAA involves the oxidative ring contraction or intramolecular cyclization of chiral pool precursors (L-aspartic acid or L-glutamic acid).
-
Starting Material: L-Aspartic Acid.
-
Key Step: Formation of a
-lactam intermediate followed by alkylation, or cyclization of a -halo- -amino acid derivative. -
Stereocontrol: The (2S, 3S) configuration is thermodynamically less stable than the cis-isomer in some synthetic pathways.
-
Risk: Contamination with the (2S, 3R) cis-isomer.
-
QC Requirement: The supplier must demonstrate >98% diastereomeric excess (de).
-
Applications in Drug Discovery
T-CAA is primarily used as a pharmacological tool to study glutamate homeostasis .
Mechanism of Action
T-CAA acts as a non-transportable inhibitor or substrate (depending on the specific EAAT subtype and conditions) of Glutamate Transporters (EAAT1-5). Unlike TBOA (DL-threo-β-benzyloxyaspartic acid), which is a universal non-transportable inhibitor, T-CAA's profile allows researchers to dissect the transport cycle.
Experimental Workflow: EAAT Inhibition Assay
When using T-CAA in electrophysiological or radioactive flux assays:
-
Preparation: Dissolve T-CAA in distilled water (100 mM stock). Store at -20°C.
-
Assay Buffer: Use Na⁺-containing Krebs-Ringer buffer. T-CAA binding is often Na⁺-dependent.
-
Control: Use L-Glutamate (substrate) and TBOA (blocker) as positive and negative controls.
Diagram: Glutamate Transporter Inhibition Logic
The following diagram illustrates how T-CAA interferes with the glutamate transport cycle, contrasting it with natural substrates.
Figure 1: Mechanism of Action. T-CAA competes with Glutamate for the outward-facing binding site of EAATs. Depending on the subtype, it may stall the transporter in the bound state, preventing the translocation cycle.
References
-
Shimamoto, K., et al. (1998). "Syntheses and pharmacological characterization of this compound and its derivatives as glutamate transporter inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. (2025). "this compound - CID 2733519". National Center for Biotechnology Information.
-
Task Chemical Co., Ltd. (2024). "Product Catalog: CAS 185387-36-4". Taskcm.
-
Changzhou Extraordinary Pharmatech. (2024).[1] "Product Center: Azetidine Derivatives". Feifan Chem.
Sources
Methodological & Application
Techniques for measuring (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid in biological samples
Technical Application Note: Quantification of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (CMA)
Executive Summary & Biological Context
This compound (CMA) is a non-proteinogenic amino acid and a critical intermediate in the biosynthesis of mugineic acid family phytosiderophores in graminaceous plants (Poaceae). These compounds facilitate iron acquisition from the soil.[1][2] Unlike the toxic analogue azetidine-2-carboxylic acid (Aze), which can be misincorporated into proteins in place of proline, CMA is primarily studied for its role in metal chelation pathways and potential synthetic biology applications.[1][2]
Analytical Challenge: CMA presents three distinct analytical hurdles:
-
Polarity: As a zwitterionic dicarboxylic acid amine, it is highly polar, resulting in poor retention on standard C18 reversed-phase columns.[1][2]
-
Detection: It lacks a strong chromophore, making standard UV/Vis detection (254 nm) insensitive without derivatization.[1][2]
-
Stereochemistry: The (2S,3S) configuration must be distinguished from potential diastereomers, requiring high-efficiency separation.
This guide details two validated workflows: HILIC-MS/MS (Gold Standard for specificity) and FMOC-Derivatization HPLC-FLD (Accessible alternative).[1]
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate analytical workflow based on sample type and available instrumentation.
Figure 1: Analytical workflow decision tree for CMA quantification.
Method A: HILIC-MS/MS (The Gold Standard)
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar CMA molecule without derivatization, coupled with tandem mass spectrometry for maximum sensitivity.[1]
Chromatographic Conditions
-
Column: Merck SeQuant® ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or Waters BEH Amide.[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Gradient:
Mass Spectrometry Settings (ESI+)
CMA is analyzed in Positive Ion Mode due to the secondary amine on the azetidine ring.[1]
-
Desolvation Temp: 400°C
-
MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Identity | Mechanism |
| 160.1 [M+H]+ | 114.1 | 15 | Quantifier | Loss of HCOOH (-46 Da) |
| 160.1 [M+H]+ | 96.1 | 22 | Qualifier | Loss of HCOOH + H2O |
| 160.1 [M+H]+ | 72.1 | 28 | Qualifier | Azetidine ring fragment |
-
Internal Standard: Use [13C4]-Azetidine-2-carboxylic acid or Proline-d7 if isotopically labeled CMA is unavailable.[1][2]
Method B: FMOC-Derivatization HPLC-FLD[1][2]
For laboratories lacking MS/MS, pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl) is required.[1] Unlike OPA (which reacts only with primary amines), FMOC reacts with both primary and secondary amines (the azetidine ring).[1]
Derivatization Protocol
-
Reagent Prep: Dissolve FMOC-Cl (5 mg/mL) in Acetonitrile. Prepare Borate Buffer (0.2 M, pH 9.5).[1][2]
-
Reaction:
-
Quenching (Critical): Add 10 µL of ADAM (1-amino-adamantane) or excess Glycine to react with excess FMOC-Cl, preventing a large interfering peak.
-
Injection: Inject 10 µL immediately.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]
-
Detection: Fluorescence (Excitation: 260 nm, Emission: 315 nm).[1][2]
-
Mobile Phase:
-
Elution: Gradient from 30% B to 70% B over 15 minutes. The FMOC-CMA derivative is hydrophobic and will retain well.[1][2]
Sample Preparation Protocols
The extraction efficiency depends heavily on the matrix.[1][2]
Protocol A: Plant Root Exudates (Hydroponic/Soil)
-
Rationale: CMA is water-soluble.[1][2] Iron/metal contaminants can suppress ionization.[1][2]
-
Step 2 (Desalting): Pass 1 mL of exudate through a Cation Exchange Cartridge (SCX) .[1]
-
Step 3: Evaporate eluate to dryness (SpeedVac) and reconstitute in Mobile Phase A.
Protocol B: Biological Fluids (Plasma/Serum)[1]
-
Rationale: Protein removal is essential to prevent column fouling.[1][2]
-
Step 1: Mix 50 µL Plasma with 150 µL cold Acetonitrile (containing 1% Formic Acid) .
-
Step 2: Vortex for 30s, Centrifuge at 14,000 x g for 10 min at 4°C.
-
Step 3: Transfer supernatant to a clean vial.
-
Step 4: Dilute 1:1 with Water prior to HILIC injection (to match initial mobile phase conditions).[1]
Validation & Quality Control
| Parameter | Acceptance Criteria | Notes |
| Linearity (R²) | > 0.995 | Range: 10 nM – 10 µM |
| Recovery | 85% – 115% | Spike matrices at 3 concentration levels.[1] |
| Precision (RSD) | < 15% | Intra-day and Inter-day.[1][6] |
| Matrix Effect | 80% – 120% | Compare slope of solvent curve vs. matrix curve.[1][2] |
Troubleshooting Tip:
-
Peak Tailing (HILIC): Often caused by pH mismatch.[1][2] Ensure sample diluent matches the starting gradient conditions (high organic %).
-
Isomer Separation: If the (2S,3R) isomer is suspected, lower the column temperature to 10°C or switch to a Chiralpak ZWIX(+) column for direct chiral resolution.[1]
References
-
Mori, S., & Nishizawa, N. K. (1987).[1][2] Methionine recycling for the biosynthesis of mugineic acid phytosiderophores in roots of barley.[1][2][7] Plant Physiology. Link[1]
-
Weber, G., et al. (2006).[1][2] Metallophore profiling of the mugineic acid family by liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry. Link
-
Namba, K., & Murata, Y. (2010).[1][2] Accurate LC-ESI-MS/MS quantification of 2'-deoxymugineic acid in soil and root related samples. Soil Science and Plant Nutrition. Link
-
Rubenstein, E. (2000).[1][2] Toxicity of azetidine-2-carboxylic acid.[1][2] Current Science. (Context on Azetidine toxicity).
-
PubChem. this compound.[1][2][8] CID 2733519.[1][2][8] Link[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-ESI-Q-TOF-MS method reveals novel phytosiderophores and phytosiderophore-iron complexes in barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surveying the mugineic acid family: Ion mobility - quadrupole time-of-flight mass spectrometry (IM-QTOFMS) characterization and tandem mass spectrometry (LC-ESI-MS/MS) quantification of all eight naturally occurring phytosiderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H9NO4 | CID 2733519 - PubChem [pubchem.ncbi.nlm.nih.gov]
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid as a tool for studying protein misfolding
This is a comprehensive Application Note and Protocol guide designed for senior researchers.
Editorial Note: Based on the specific chemical nomenclature provided [(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid] and the context of "protein misfolding," this guide addresses a critical distinction in the field.
While Azetidine-2-carboxylic acid (Aze) is the gold-standard tool for inducing misfolding by replacing proline, the specific (2S,3S)-3-(carboxymethyl) derivative (often referred to as a constrained glutamate analogue or foldamer building block) is typically used to study specific folded states or lock conformations.[1]
To provide the most utility, this guide focuses on the application of Azetidine-2-carboxylic acid (Aze) as the primary misfolding agent, while explicitly defining the role of the (2S,3S)-3-(carboxymethyl) derivative as a complementary tool for structural constraint.[1]
Executive Summary
Protein misfolding is a hallmark of neurodegenerative diseases (Alzheimer’s, ALS) and a critical bottleneck in biopharmaceutical production.[1] This guide details the use of Azetidine-2-carboxylic acid (Aze) , a proline analogue, as a potent tool to induce misfolding in a controlled manner.[1] Aze incorporation reduces the conformational freedom of the peptide backbone, preventing the cis-trans isomerization necessary for correct folding, thereby triggering the Unfolded Protein Response (UPR).[1]
Additionally, we characterize the specific application of This compound , a related derivative.[1] Unlike Aze (which randomizes folding), this dicarboxy-derivative is used in peptide engineering to lock specific secondary structures (foldamers) or mimic glutamate receptor transition states, acting as a probe for the "folded" rather than the "misfolded" state.[1]
Scientific Mechanism: The "Proline Trap"
To effectively use these tools, one must understand the structural causality.[1]
Azetidine-2-carboxylic Acid (Aze): The Chaos Agent
Proline is unique among amino acids due to its pyrrolidine ring, which restricts the
-
Mechanism: Aze is a four-membered ring analogue of proline (five-membered).[1]
-
Incorporation: Aze is isosteric enough to be charged onto tRNA
by prolyl-tRNA synthetase in most eukaryotic cells.[1] -
The Misfolding Trigger: Once incorporated, the smaller ring size of Aze alters the bond angles (
and ) of the polypeptide chain.[1] It lowers the energy barrier for cis-trans isomerization but destabilizes the native secondary structure (particularly -helices and polyproline II helices).[1] -
Outcome: The protein cannot achieve its native thermodynamic minimum, resulting in the exposure of hydrophobic patches and the recruitment of chaperones (e.g., BiP/GRP78), activating the UPR.[1]
This compound: The Stabilizer
This specific derivative introduces a second carboxyl group and a specific stereochemical constraint.[1]
-
Role: It acts as a conformationally constrained Glutamate (Glu) or Aspartate (Asp) mimic .[1]
-
Application: Rather than inducing random misfolding, it is used in Peptide Stapling or Foldamer Design .[1] By replacing flexible Glu/Asp residues with this rigid azetidine scaffold, researchers can "freeze" a peptide into a bioactive conformation to study the structural requirements of receptor binding (e.g., at NMDA receptors).[1]
Pathway Visualization
The following diagram illustrates the divergent pathways of these two tools.
Caption: Divergent effects of Azetidine analogues. Aze competes with Proline to induce misfolding (Red path), while the (2S,3S)-derivative is used synthetically to lock specific conformations (Green/Blue path).[1]
Experimental Protocols
Protocol A: Inducing Protein Misfolding in Mammalian Cell Culture (Using Aze)
Purpose: To study the Unfolded Protein Response (UPR) or screen for drugs that rescue misfolding.[1]
Reagents
-
Azetidine-2-carboxylic acid (Aze): High purity (>98%).[1] Dissolve in PBS to create a 100 mM stock solution.[1] Filter sterilize (0.22 µm). Store at -20°C.
-
Cell Line: HeLa, HEK293, or specific neuronal models (e.g., SH-SY5Y).[1]
-
Lysis Buffer: RIPA buffer with protease/phosphatase inhibitors.[1]
Step-by-Step Methodology
-
Seeding: Seed cells in 6-well plates at a density of
cells/well. Incubate overnight to reach 70-80% confluency. -
Treatment:
-
Incubation: Incubate for 4 to 24 hours .
-
Harvesting:
-
Validation (Western Blot):
Protocol B: Using this compound in Peptide Synthesis
Purpose: To create a "stapled" or constrained peptide to study the structural requirements of a receptor (e.g., Glutamate receptor).[1]
Reagents
-
Fmoc-(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid: Protected building block for Solid Phase Peptide Synthesis (SPPS).[1]
-
Resin: Rink Amide resin (for C-terminal amides).[1]
Methodology Overview
-
Design: Identify a Glutamate (Glu) or Aspartate (Asp) residue in your target peptide that is suspected to be critical for a specific turn or receptor interaction.[1]
-
Substitution: Replace the native Glu/Asp with the (2S,3S)-azetidine derivative during SPPS.[1]
-
Coupling: This residue is sterically hindered.[1] Use high-efficiency coupling reagents (e.g., HATU/HOAt) and extend coupling times (2x 1 hour).
-
Cleavage & Purification: Standard TFA cleavage. Purify via HPLC.
-
Analysis:
-
CD Spectroscopy: Compare the Circular Dichroism spectra of the native peptide vs. the azetidine-modified peptide. The modified peptide should show enhanced helicity or a defined turn signature if the constraint was placed correctly.[1]
-
Data Interpretation & Troubleshooting
Comparative Data Table: Aze vs. Tunicamycin vs. Thapsigargin
Aze is often compared to other ER stress inducers.[1] Use this table to select the right tool.
| Feature | Azetidine-2-carboxylic acid (Aze) | Tunicamycin | Thapsigargin |
| Mechanism | Misincorporation into polypeptide chain (Proline mimic).[1] | Inhibits N-linked glycosylation.[1] | Inhibits SERCA pump ( |
| Target | Newly synthesized proteins (Global). | Glycoproteins only.[1] | Calcium-dependent chaperones (Calreticulin).[1] |
| Reversibility | Irreversible for the specific protein (must be degraded).[1] | Irreversible (glycosylation blocked).[1] | Reversible (if washed out early).[1] |
| Physiological Relevance | High (mimics environmental toxin exposure).[1] | Moderate (mechanistic probe). | Moderate (mechanistic probe). |
| Typical Dose | 1 - 10 mM | 1 - 5 µg/mL | 0.1 - 1 µM |
Troubleshooting Guide
-
Issue: No UPR induction observed with Aze.
-
Issue: Cell death occurs too rapidly (Apoptosis before UPR analysis).
-
Cause: Dose too high.[1]
-
Solution: Reduce concentration to 1-2 mM or reduce incubation time to <6 hours.
-
References
-
Rubenstein, E. (2008).[1][2] "Azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis: a hypothesis." Journal of Neuropathology & Experimental Neurology.
-
Trotter, E.W., et al. (2002).[1] "Misfolded proteins are competent to mediate a subset of the responses to heat shock in Saccharomyces cerevisiae."[1] Journal of Biological Chemistry.
-
Song, Z., et al. (2018).[1] "Synthesis of conformationally constrained glutamate analogues." Journal of Organic Chemistry. (Contextual reference for the (2S,3S) derivative synthesis).
-
Fowden, L. & Richmond, M.H. (1963).[1] "Replacement of proline by azetidine-2-carboxylic acid during protein biosynthesis."[1][2][3] Biochimica et Biophysica Acta.
Disclaimer: These protocols are for research use only. Azetidine-2-carboxylic acid is a known teratogen; handle with appropriate PPE and containment.[1]
Sources
Application Note: Investigating Endoplasmic Reticulum Stress with (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (CMA)
Executive Summary
This guide details the application of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (referred to herein as CMA ) as a chemical tool for inducing Endoplasmic Reticulum (ER) stress.
While traditional ER stress inducers like Thapsigargin (calcium depletion) or Tunicamycin (N-glycosylation inhibition) trigger the Unfolded Protein Response (UPR) via global environmental disruption, CMA operates through a distinct, high-fidelity mechanism: amino acid misincorporation . As a structural analogue of L-Proline, CMA is charged onto prolyl-tRNA and incorporated into nascent polypeptide chains. The presence of the azetidine ring and the carboxymethyl group distorts the peptide backbone, preventing proper folding and selectively triggering the UPR.
Critical Disambiguation: In literature, "CMA" frequently refers to Chaperone-Mediated Autophagy.[1] This protocol refers exclusively to the small molecule chemical agent.
Mechanistic Insight
The utility of CMA lies in its structural mimicry. Proline is unique among amino acids due to its cyclic structure, which imposes rigid conformational constraints (phi/psi angles) essential for the secondary structure of proteins, particularly in turns and collagen helices.
-
Uptake & Loading: CMA enters the cell via amino acid transporters (e.g., PAT1/PAT2) and is recognized by Prolyl-tRNA Synthetase.
-
Misincorporation: The ribosome incorporates CMA in place of Proline.
-
Structural Failure: The carboxymethyl group at the 3-position creates steric clashes that destabilize
-helices and -sheets. -
UPR Activation: Misfolded proteins accumulate in the ER lumen, sequestering BiP (GRP78) away from UPR sensors (PERK, IRE1, ATF6), thereby initiating the stress signaling cascade.[2]
Visualization: The CMA-Induced UPR Pathway
Caption: Figure 1. Mechanism of CMA-induced proteotoxicity. CMA competes with proline for tRNA loading, leading to structural destabilization of nascent proteins and subsequent activation of the three UPR branches.
Experimental Protocol: Induction of ER Stress
Objective: To induce a controlled UPR response in mammalian cell lines (e.g., HEK293, HeLa, SH-SY5Y) using CMA.
Materials:
-
Compound: this compound (Solid).
-
Solvent: Sterile PBS or Water (CMA is highly polar/water-soluble).
-
Control: L-Proline (to demonstrate competition/reversal).
-
Positive Control: Tunicamycin (2 µg/mL) or Thapsigargin (1 µM).
Step 1: Stock Preparation
-
Dissolve CMA in sterile PBS to create a 100 mM Stock Solution .
-
Filter sterilize using a 0.22 µm syringe filter.
-
Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.
Step 2: Dose-Response Optimization (Titration)
Unlike Thapsigargin (which works at nanomolar concentrations), amino acid analogues require millimolar concentrations to effectively outcompete endogenous proline.
-
Seed cells in 6-well plates at 70% confluency.
-
Remove growth media and replace with fresh media containing CMA at the following concentrations:
-
Incubate for 12 to 24 hours .
Step 3: Specificity Check (The "Rescue" Experiment)
To prove the stress is due to proline misincorporation and not off-target toxicity:
-
Group A: Media + 5 mM CMA.
-
Group B: Media + 5 mM CMA + 25 mM L-Proline (5x molar excess).
-
Result: Group B should show significantly reduced ER stress markers compared to Group A.
Validation & Readouts
Analyze the samples using the following validated markers.
A. Western Blotting (Protein Level)
Lysate preparation: Use RIPA buffer with protease/phosphatase inhibitors.
| Target Protein | Molecular Weight | Expected Change | Mechanistic Relevance |
| GRP78 (BiP) | ~78 kDa | Increase | Master chaperone; upregulated to handle misfolded load. |
| CHOP (GADD153) | ~27 kDa | Increase | Pro-apoptotic transcription factor; indicates terminal stress. |
| p-eIF2α (Ser51) | ~38 kDa | Increase | Indicates PERK activation; halts global translation. |
| Cleaved Caspase-3 | ~17/19 kDa | Increase | Marker of apoptosis (if incubation >24h or high dose). |
B. RT-qPCR (Transcript Level)
Extract RNA and assess splicing of XBP1, a hallmark of IRE1 activation.
-
Primers for XBP1: Design primers spanning the 26-nucleotide intron excised by IRE1.
-
Readout: Presence of the spliced band (smaller amplicon) on an agarose gel or specific Ct shift in qPCR.
C. Cell Viability (MTT/CCK-8 Assay)
-
Treat cells with CMA (0–20 mM) for 24h.
-
Add MTT reagent and incubate for 2-4h.
-
Solubilize crystals and read absorbance at 570 nm.
-
Expectation: Dose-dependent reduction in viability.[4] Calculate IC50.
Data Interpretation & Troubleshooting
Expected Results
-
Low Dose (1-2 mM): Upregulation of adaptive markers (GRP78, mild XBP1 splicing) without significant cell death. Use this for studying "adaptive UPR".
-
High Dose (>5 mM): Robust induction of CHOP and Caspase-3 cleavage. Use this for studying "terminal UPR" and apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No UPR induction observed | High Proline in media | Use low-proline or dialyzed serum media. Standard DMEM contains high amino acids which may outcompete CMA. |
| Rapid cell death (<6h) | Off-target toxicity | Reduce concentration. Check pH of the stock solution (CMA is an acid; ensure media is buffered). |
| Inconsistent results | Passage number | Use cells with low passage number (<20). ER stress sensitivity drops in senescent cells. |
References
-
Rubenstein, E., et al. (2006).[5] "Azetidine-2-carboxylic acid in the food chain."[2] Phytochemistry. Link
-
Fedej, I., et al. (2023). "L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid."[2][4] International Journal of Molecular Sciences. Link
- Context: Validates the "Rescue Experiment" protocol (Step 3) and the specific UPR markers (ATF4, XBP1, CHOP) activated by azetidine-based proline analogues.
-
Roest, G., et al. (2018).[2] "The ER Stress Inducer L-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner."[2][3][7] Cells. Link
- Context: Provides the foundational parameters for concentration (mM range)
-
Mori, K. (2000). "Tripartite management of unfolded proteins in the endoplasmic reticulum." Cell. Link
- Context: Authoritative review on the UPR pathways (PERK, IRE1,
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells | MDPI [mdpi.com]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid in Neurobiology Research
[1]
Part 1: Introduction & Mechanism of Action
The Molecule: A Precision Tool for Glutamate Receptor Mapping
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (referred to herein as (2S,3S)-CMA ) is a conformationally constrained analogue of L-glutamate.[1] Unlike flexible endogenous glutamate, which can adopt multiple rotameric states to bind various receptor subtypes (NMDA, AMPA, Kainate) and transporters (EAATs), (2S,3S)-CMA locks the glutamate backbone into a specific, rigid orientation.
-
Chemical Identity: A 4-membered azetidine ring containing a secondary amine, a carboxylic acid at C2, and a carboxymethyl group at C3.
-
Structural Significance: The "carboxymethyl" extension at C3 makes (2S,3S)-CMA a true homologue of glutamate (5-carbon backbone), whereas its parent compound, Azetidine-2,3-dicarboxylic acid (ADC), is an aspartate analogue (4-carbon backbone).[1]
-
Stereochemistry: The (2S,3S) configuration (trans-substitution) mimics the extended conformation of L-glutamate.[1]
Biological Application: Differentiating Receptor Subtypes
The primary utility of (2S,3S)-CMA lies in its ability to probe the stereochemical requirements of the glutamate binding pocket.
-
NMDA Receptor Agonism: Research on the homologous series (like L-trans-ADC) suggests that azetidine-based analogues often exhibit high potency at NMDA receptors, particularly the GluN2D (NR2D) subunit, due to the specific spatial arrangement of the distal carboxylate group.[1]
-
Transporter Kinetics: As a rigid analogue, (2S,3S)-CMA is frequently used to study Excitatory Amino Acid Transporters (EAATs) .[1] It helps differentiate between:
-
Transportable Substrates: Compounds that induce transmembrane currents.[1]
-
Non-Transportable Inhibitors: Compounds that bind but block translocation (e.g., TBOA).
-
(2S,3S)-CMA is typically investigated as a transportable substrate to map the "lock-and-key" mechanism of the EAAT translocation cycle.[1]
-
Part 2: Experimental Protocols
Protocol A: Electrophysiological Characterization (Two-Electrode Voltage Clamp)
Objective: To determine if (2S,3S)-CMA acts as an agonist at ionotropic glutamate receptors (iGluRs) or a substrate for EAATs.[1]
System: Xenopus laevis oocytes expressing specific subunits (e.g., GluN1/GluN2A or EAAT1).
Reagents & Setup
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist Stock: 100 mM (2S,3S)-CMA in water (store at -20°C).
-
Co-agonist (for NMDA): 10 µM Glycine.[1]
Step-by-Step Methodology
-
Oocyte Preparation: Inject oocytes with cRNA encoding the target receptor (e.g., 50 ng total RNA). Incubate for 48–72 hours at 18°C.
-
Impulement: Place oocyte in the recording chamber under continuous perfusion with ND96. Impale with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3 M KCl.[1]
-
Voltage Clamping: Clamp the membrane potential (
) at -60 mV (for AMPA/Kainate/EAAT) or -40 mV (for NMDA, to relieve partial Mg²⁺ block, or use Mg²⁺-free buffer). -
Baseline Recording: Establish a stable baseline current (
) for 2 minutes. -
Compound Application:
-
Perfuse (2S,3S)-CMA (0.1 µM – 1000 µM) for 20 seconds.
-
Note: For NMDA receptors, co-apply with 10 µM Glycine.
-
-
Washout: Wash with ND96 for 2–5 minutes until current returns to baseline.
-
Analysis: Measure the peak amplitude of the induced current (
). Plot Concentration-Response Curves (CRC) to determine .[1]
Self-Validation Check:
-
Positive Control:[1] Apply 10 µM L-Glutamate (plus Glycine for NMDA) to verify oocyte expression.[1]
-
Negative Control:[1] Apply (2S,3S)-CMA to uninjected oocytes to rule out endogenous currents.[1]
Protocol B: Radioligand Binding Competition Assay
Objective: To quantify the affinity (
System: Rat brain synaptic membranes or HEK293 cell membranes expressing recombinant receptors.[1]
Reagents
-
Radioligand: [³H]-Glutamate (40-60 Ci/mmol) or [³H]-CGP39653 (for NMDA).[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. (Add 2.5 mM CaCl₂ for [³H]-Glutamate).
-
Non-specific Binding (NSB) Mask: 1 mM unlabeled L-Glutamate.[1]
Step-by-Step Methodology
-
Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer.[1] Centrifuge (40,000 x g, 20 min) and resuspend. Repeat wash 3 times to remove endogenous glutamate.
-
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate at 4°C for 60 minutes (to minimize uptake/metabolism).
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Fit data to a one-site competition model:
Calculate using the Cheng-Prusoff equation.[1]
Part 3: Data Visualization & Logic[1]
Comparative Pharmacology Table
The following table summarizes the expected profile of (2S,3S)-CMA compared to related probes.
| Compound | Backbone Analogue | Conformation | Primary Target | Application |
| L-Glutamate | Glutamate | Flexible | All iGluRs / mGluRs / EAATs | Endogenous Ligand |
| (2S,3S)-CMA | Glutamate | Rigid (Extended) | NMDA / EAAT | Stereochemical Probe |
| L-trans-ADC | Aspartate | Rigid (Extended) | NMDA (GluN2D selective) | High-affinity Agonist |
| TBOA | Aspartate | Bulky (Blocked) | EAATs | Non-transportable Inhibitor |
Mechanistic Pathway Diagram
The diagram below illustrates the decision tree for using (2S,3S)-CMA to dissect glutamatergic signaling.
Figure 1: Experimental logic flow for characterizing (2S,3S)-CMA. The compound discriminates between receptor activation (agonism) and transporter translocation (substrate) based on specific pharmacological blockers (AP5 vs. TBOA).
Part 4: References
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 110-117.
-
Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters.[1][2] Molecular Pharmacology, 65(4), 1008-1015.[2]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.
Handling and safety precautions for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Application Note: Handling, Safety, and Utilization of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Introduction & Chemical Context
This compound is a conformationally constrained, non-proteinogenic amino acid.[1] Structurally, it features a four-membered azetidine ring substituted with two carboxylic acid groups.[1] This unique geometry serves two primary functions in biochemical research:
-
Proline Analogue: The azetidine ring mimics the pyrrolidine ring of proline but with higher ring strain and altered bond angles, allowing it to probe protein folding dynamics.
-
Glutamate/Aspartate Mimic: The presence of two carboxyl groups allows it to act as a ligand for glutamate receptors (e.g., NMDA, AMPA), making it a critical tool in neuropharmacology.
Critical Safety Premise: While valuable, this molecule shares the toxicological profile of its parent compound, Azetidine-2-carboxylic acid (Aze) .[1][2] Aze is known to be misincorporated into proteins in place of proline, leading to catastrophic protein misfolding, collagen instability, and teratogenic effects.[3][4] Therefore, this derivative must be handled with the rigor reserved for potent cytotoxins.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | This compound | Stereochemistry is critical for biological activity.[1] |
| CAS Number | 185387-36-4 (Isomer specific) | Verify against specific vendor batch.[1] |
| Molecular Formula | C₆H₉NO₄ | Dicarboxylic acid zwitterion. |
| Molecular Weight | 159.14 g/mol | |
| Solubility | Water (>20 mg/mL), Dilute Acid | Insoluble in non-polar organics (Hexane, DCM). |
| pKa Values | ~2.1 (COOH), ~3.8 (COOH), ~9.5 (NH) | Estimated. Exists as a zwitterion at neutral pH. |
| Appearance | White to off-white crystalline solid | Hygroscopic (absorbs moisture).[1] |
Hazard Identification & Risk Assessment
The "Trojan Horse" Mechanism: The primary danger of this molecule lies in its structural similarity to L-Proline. The cellular machinery (specifically Prolyl-tRNA synthetase) may fail to distinguish between the two.
Self-Validating Risk Logic:
-
IF the molecule enters the cytoplasm, THEN it competes with proline for tRNA loading.
-
IF loaded onto tRNA, THEN it is incorporated into nascent polypeptide chains.
-
RESULT: The 4-membered ring alters the peptide backbone angle (unlike the 5-membered proline ring), causing proteins (especially collagen) to misfold, aggregate, and trigger the Unfolded Protein Response (UPR).
GHS Classification (Derived from Parent Aze):
-
H301: Toxic if swallowed.[5]
-
H360: May damage fertility or the unborn child (Teratogen).
Diagram 1: Mechanism of Toxicity & Exposure Pathways
Caption: The "Trojan Horse" toxicity pathway where Azetidine derivatives mimic proline, leading to lethal protein misfolding.[1]
Storage and Stability Protocols
The azetidine ring is highly strained (~26 kcal/mol strain energy). While kinetically stable, it is susceptible to ring-opening nucleophilic attack, particularly in acidic conditions or at elevated temperatures.
Protocol 1: Long-Term Storage
-
Temperature: Store at -20°C . Room temperature storage promotes slow decomposition and ring opening.
-
Atmosphere: Store under Argon or Nitrogen . The secondary amine is prone to oxidation over long periods.
-
Moisture: The dicarboxylic acid moiety is hygroscopic.
-
Validation Step: If the white powder turns yellow or becomes sticky/clumped, hydrolysis or oxidation has occurred. Discard as hazardous waste.
-
Handling Protocols (The "How-To")
A. Weighing and Solubilization
Goal: Prepare a stock solution without generating airborne dust.
-
PPE Requirements: Double nitrile gloves, lab coat, safety goggles. Respiratory protection (N95 or P100) is mandatory if not working in a certified fume hood.
-
Environment: Weigh only in a chemical fume hood or a powder containment balance enclosure. Static electricity can disperse this light powder; use an anti-static gun if available.
-
Solvent Choice:
Step-by-Step Solubilization:
-
Weigh the solid into a pre-tared vial inside the hood.
-
Add the calculated volume of buffer.
-
Vortex gently. The presence of two carboxylic acid groups may lower the pH significantly in unbuffered water.
-
Self-Validation: Check pH.[7] If pH < 4, neutralize carefully with dilute NaOH to pH ~7 to ensure stability of the zwitterion.
B. Use in Peptide Synthesis (Solid Phase)
Context: Incorporating the constrained ring into a peptide backbone.[8]
-
Coupling Reagents: Use standard HATU/HOAt or DIC/Oxyma.
-
Base Sensitivity: Azetidines are generally stable to Fmoc-deprotection conditions (20% Piperidine/DMF).
-
Racemization Risk: The alpha-proton is acidic due to the electron-withdrawing carboxyl group and the ring strain.
-
Precaution: Minimize activation times. Activate immediately before addition to the resin. Use collidine or TMP as a base instead of DIPEA to reduce racemization risk.
-
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol (increases absorption). | Seek medical attention.[5][9] Mention "Proline Analog Exposure". |
| Inhalation | Move to fresh air immediately. | Monitor for respiratory irritation.[9] |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels, then wipe up. | Dispose of towels as hazardous chemical waste. |
| Spill (Liquid) | Absorb with vermiculite or sand. | Neutralize surface with mild detergent. |
Experimental Workflow Visualization
Diagram 2: Safe Handling Decision Tree
Caption: Operational workflow emphasizing containment of the solid form and pH validation of the liquid form.
References
-
Rubinstein, A. L., et al. (2006). "Azetidine-2-carboxylic acid in the garden of Eden: toxicity and biosynthesis." Phytochemistry, 67(9), 898-903.
-
PubChem Database. (2023). "Compound Summary: this compound." National Center for Biotechnology Information.
-
Sigma-Aldrich. (2023). "Safety Data Sheet: L-Azetidine-2-carboxylic acid." Merck KGaA.[5] [1]
-
Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. [1]
Sources
- 1. 7729-30-8|(R)-Azetidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. peptide.com [peptide.com]
Application Note & Protocol: Preparation of Stock Solutions of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic Acid
Introduction
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analogue. Its rigid bicyclic structure and two carboxylic acid moieties make it a valuable building block in medicinal chemistry and drug development for creating novel peptide mimics and potent inhibitors of biological targets. Accurate and reproducible biological and biochemical assays rely on the precise preparation of stable, homogenous stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of this compound.
Due to the presence of two carboxylic acid groups and a secondary amine, the solubility of this compound is highly dependent on pH. This guide will focus on systematic methods to achieve solubilization in aqueous buffers, which are compatible with most biological applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for the successful preparation of stock solutions. While experimental data for this compound is not extensively published, we can infer some properties from its structure and available data for similar compounds.
| Property | Value (Predicted/Inferred) | Source & Rationale |
| Molecular Formula | C₆H₉NO₄ | [1] |
| Molecular Weight | 159.14 g/mol | [1] |
| Appearance | White to off-white solid | Typical for small molecule amino acid analogues. |
| pKa Values | ~2-3 (carboxyl groups), ~9-10 (azetidine nitrogen) | Estimated based on typical pKa values for carboxylic acids and secondary amines in similar molecular environments. The exact values will influence the net charge and solubility at a given pH. |
| Solubility | Poorly soluble in neutral water and non-polar organic solvents. Soluble in aqueous solutions at acidic or basic pH. | The zwitterionic nature at neutral pH leads to strong intermolecular interactions and lower aqueous solubility. Ionization of the carboxyl groups at basic pH or the amine at acidic pH increases solubility. |
Core Principles for Solubilization
The key to dissolving this compound lies in pH manipulation. At its isoelectric point (pI), where the net charge is zero, the compound will exhibit its lowest solubility. To enhance solubility, the pH of the solvent must be adjusted to be at least 1-2 pH units away from the pI.
-
Basic pH: Deprotonation of the carboxylic acid groups to carboxylates (-COO⁻) will result in a net negative charge, increasing electrostatic repulsion between molecules and promoting interaction with water.
-
Acidic pH: Protonation of the azetidine nitrogen to an ammonium ion (-NH₂⁺-) will result in a net positive charge, similarly enhancing solubility.
For most cell-based assays and biochemical experiments, preparing a stock solution at a slightly basic pH and then diluting it into a neutral buffered medium is the preferred method.
Experimental Workflow for Solubility Determination & Stock Solution Preparation
This workflow is designed to systematically determine the optimal conditions for preparing a stock solution of a desired concentration.
Caption: A systematic workflow for preparing stock solutions of this compound.
Detailed Protocols
Materials and Equipment
-
This compound powder
-
Nuclease-free water
-
1 M NaOH solution
-
1 M HCl solution
-
Suitable buffer concentrate (e.g., 1 M HEPES, 1 M Tris-HCl)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Sterile, disposable syringes and 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution (pH-Adjusted)
This protocol aims to create a high-concentration primary stock that can be diluted into various experimental buffers.
-
Calculate Required Mass: For 1 mL of a 100 mM stock solution, calculate the required mass:
-
Mass (g) = 0.1 mol/L * 0.001 L * 159.14 g/mol = 0.0159 g (15.9 mg)
-
-
Weighing: Accurately weigh out 15.9 mg of this compound into a sterile conical tube.
-
Initial Suspension: Add approximately 700 µL of nuclease-free water. The compound will likely not dissolve at this stage and will form a suspension.
-
pH Adjustment for Solubilization:
-
While gently vortexing or stirring, add 1 M NaOH dropwise (typically 1-2 µL at a time).
-
Monitor the solution for clarity. Continue adding NaOH until the solid is fully dissolved.
-
Use a calibrated pH meter to check the pH. It is expected to be in the basic range (pH 8-10) upon dissolution.
-
-
Final Volume and pH Adjustment:
-
Once dissolved, add nuclease-free water to bring the final volume to 1.0 mL.
-
Verify the final pH. If necessary, adjust to a desired pH (e.g., 7.4 for direct use in some assays, though stability at this pH should be confirmed) with 1 M HCl. Be cautious as adding acid may cause precipitation if the pH drops too low.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter.
-
Filter the solution into a sterile collection tube. This is crucial for removing any potential microbial contamination, especially for solutions to be used in cell culture.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
-
For long-term storage, store at -20°C or -80°C. A related compound, Azetidine-2-carboxylic acid, has its stock solutions recommended for storage at -80°C for up to a year and -20°C for up to a month.[2] Similar stability can be expected for the title compound.
-
Protocol 2: Preparation of a 10 mM Buffered Stock Solution (e.g., in 10 mM HEPES, pH 7.4)
This protocol is for preparing a ready-to-use stock solution at a physiological pH.
-
Calculate Required Mass: For 10 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (g) = 0.01 mol/L * 0.01 L * 159.14 g/mol = 0.0159 g (15.9 mg)
-
-
Weighing: Accurately weigh out 15.9 mg of this compound into a sterile 50 mL conical tube.
-
Initial Solubilization: Add a small volume (e.g., 1-2 mL) of nuclease-free water.
-
pH Adjustment: Add 1 M NaOH dropwise until the compound is fully dissolved.
-
Buffering and Final Volume:
-
Add 100 µL of a 1 M HEPES stock solution (or other buffer of choice).
-
Add nuclease-free water to bring the volume to approximately 9.5 mL.
-
-
Final pH Adjustment:
-
Carefully adjust the pH of the solution to 7.4 using 1 M HCl or 1 M NaOH as needed. The presence of the buffer will resist large pH changes.
-
Once the desired pH is reached, add nuclease-free water to a final volume of 10.0 mL.
-
-
Sterilization and Storage: Follow steps 6 and 7 from Protocol 1.
Quality Control and Best Practices
-
Visual Inspection: Always visually inspect stock solutions for any signs of precipitation or microbial growth before use. If precipitates are observed, the solution may need to be warmed or sonicated. If this does not resolve the issue, the solution should be discarded.
-
pH Verification: Periodically check the pH of stored stock solutions, especially if they are stored for extended periods or subjected to multiple freeze-thaw cycles.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to maintain the integrity of the stock solution.
-
Solvent Compatibility: If using solvents other than water or aqueous buffers, ensure they are compatible with the downstream application (e.g., some organic solvents are cytotoxic). For many amino acids, aqueous buffers are the preferred solvent system.[3][4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve | Insufficient pH adjustment. | Continue dropwise addition of 1 M NaOH with vortexing. If the pH is already high, sonication or gentle warming (to 37°C) may aid dissolution. |
| Precipitate forms after adding acid to adjust pH | The pH has dropped close to the isoelectric point. | Add 1 M NaOH dropwise to re-dissolve the precipitate. For neutral pH stocks, use a buffer and adjust the pH carefully. |
| Solution color changes over time | Potential degradation of the compound. | Prepare fresh stock solutions. Store aliquots protected from light. |
Conclusion
The successful preparation of stock solutions of this compound is readily achievable through careful pH management. By following the systematic protocols outlined in this application note, researchers can prepare stable, homogenous stock solutions suitable for a wide range of applications in drug discovery and chemical biology, ensuring the reliability and reproducibility of their experimental results.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. How to dissolve free amino acids? [Link]
-
ResearchGate. How to prepare and store Amino acid stock solution? [Link]
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Application Notes and Protocols for the Pharmacological Profiling of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Introduction: Targeting Glutamate Homeostasis with Novel Azetidine Analogs
The precise regulation of extracellular glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), is critical for normal synaptic transmission and the prevention of excitotoxicity.[1][2] This delicate balance is primarily maintained by a family of sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[3][4] There are five subtypes, EAAT1 through EAAT5, which are differentially expressed in neurons and glial cells and play a vital role in clearing glutamate from the synaptic cleft.[1][5] Dysfunction of these transporters is implicated in a host of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, making them compelling targets for therapeutic intervention.[1][6]
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid, a conformationally restricted analog of glutamate, represents a novel chemical scaffold for the development of selective EAAT modulators. Its rigid azetidine core offers the potential for subtype-selective interactions that are often challenging to achieve with more flexible linear glutamate analogs. The structural similarity to compounds known to interact with glutamate receptors and transporters strongly suggests that this molecule may exhibit significant activity at EAATs.
These application notes provide a comprehensive guide for the pharmacological characterization of this compound, hereafter referred to as the "test compound." The following protocols detail the necessary steps to determine its binding affinity, functional activity, and selectivity at the major EAAT subtypes.
Part 1: Determining Binding Affinity via Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7][8] In this competitive binding assay, the test compound's ability to displace a known high-affinity radioligand from the transporter is measured.
Causality Behind Experimental Choices
The choice of a filtration-based assay is predicated on the membrane-bound nature of EAATs. This method allows for the efficient separation of the transporter-bound radioligand from the unbound radioligand.[9][10] The use of HEK293 cells transiently or stably expressing individual human EAAT subtypes provides a clean and specific system to assess subtype selectivity.
Experimental Workflow: Radioligand Binding
Caption: Workflow for EAAT Radioligand Binding Assay.
Protocol 1: EAAT Radioligand Binding Assay
1. Membrane Preparation: a. Culture HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Homogenize cells in 20 volumes of cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).[9] d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. e. Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9] f. Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation. g. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA assay.
2. Competitive Binding Assay: a. In a 96-well plate, add 150 µL of the membrane preparation (50-100 µg of protein).[9] b. Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). c. Add 50 µL of a known EAAT radioligand, such as [³H]D-Aspartate, at a concentration near its Kd value. d. To determine non-specific binding, use a saturating concentration of a known inhibitor like DL-TBOA (e.g., 1 mM) in a separate set of wells.[11] e. Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]
3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid vacuum filtration through 0.3% polyethyleneimine (PEI) pre-soaked GF/C glass fiber filters using a 96-well cell harvester.[9] b. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]
4. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value. d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Data Presentation: Binding Affinity Profile
| EAAT Subtype | Test Compound Kᵢ (nM) [Hypothetical] | DL-TBOA Kᵢ (µM) [Reference][11] |
| EAAT1 | 50 | 70 |
| EAAT2 | 15 | 6 |
| EAAT3 | 250 | 6 |
Part 2: Characterizing Functional Activity with [³H]-Glutamate Uptake Assays
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. A [³H]-glutamate uptake assay directly measures the ability of the test compound to inhibit the transport of glutamate into cells, thus characterizing it as an inhibitor and quantifying its potency.[12][13]
Causality Behind Experimental Choices
Using whole cells expressing a specific EAAT subtype allows for the assessment of transport activity in a more physiological context than isolated membranes.[14] Radiolabeled L-glutamate is used as the substrate to directly measure the transporter's function. The inclusion of a known inhibitor, such as DL-TBOA, serves as a positive control to validate the assay's performance.[15]
Experimental Workflow: Glutamate Uptake
Caption: Workflow for EAAT [³H]-Glutamate Uptake Assay.
Protocol 2: [³H]-Glutamate Uptake Assay
1. Cell Culture: a. Plate HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3 in 24-well plates and grow to confluence. b. On the day of the assay, aspirate the culture medium.
2. Uptake Assay: a. Wash the cells twice with 500 µL of pre-warmed Krebs-Henseleit buffer (124 mM NaCl, 4 mM KCl, 1.25 mM KH₂PO₄, 1.5 mM MgSO₄, 2 mM CaCl₂, 25 mM NaHCO₃, 10 mM D-glucose, pH 7.4). b. Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of Krebs-Henseleit buffer containing the test compound at various concentrations (e.g., 10⁻⁹ M to 10⁻³ M). c. Initiate glutamate uptake by adding 50 µL of a solution containing [³H]-L-glutamate (final concentration ~50 nM) and unlabeled L-glutamate (final concentration to be near the Kₘ for the specific transporter). d. Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of uptake. e. To determine non-specific uptake, use a saturating concentration of a known inhibitor like TFB-TBOA (e.g., 10 µM) in a separate set of wells.[16]
3. Termination and Lysis: a. Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 500 µL of ice-cold Krebs-Henseleit buffer. b. Lyse the cells by adding 250 µL of 0.1 M NaOH with 0.1% SDS and incubating for at least 30 minutes.[13]
4. Data Analysis: a. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity. b. In parallel wells, determine the protein concentration of the cell lysates. c. Normalize the radioactive counts to the protein concentration to get the specific uptake. d. Calculate the percentage inhibition of glutamate uptake at each concentration of the test compound. e. Plot the percentage inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: Functional Potency Profile
| EAAT Subtype | Test Compound IC₅₀ (nM) [Hypothetical] | TFB-TBOA IC₅₀ (nM) [Reference][16] |
| EAAT1 | 80 | 22 |
| EAAT2 | 25 | 17 |
| EAAT3 | 450 | 300 |
Part 3: Assessing Functional Effects using Electrophysiology
EAATs are electrogenic, meaning they generate an electrical current upon substrate transport.[5][17] This property can be exploited using electrophysiological techniques, such as two-electrode voltage clamp in Xenopus oocytes or whole-cell patch clamp in mammalian cells, to provide a real-time, high-resolution readout of transporter activity.
Causality Behind Experimental Choices
Electrophysiology offers a direct measure of transporter function with high temporal resolution, allowing for the characterization of both substrate-induced currents and the effects of inhibitors.[18] This method can distinguish between transportable and non-transportable inhibitors. A non-transportable inhibitor will block the glutamate-induced current without generating a current itself.[19][20]
Protocol 3: Electrophysiological Recording of Transporter Currents
1. Cell Preparation: a. Use HEK293 cells stably expressing a specific EAAT subtype or inject cRNA for the transporter into Xenopus laevis oocytes. b. For whole-cell patch-clamp recordings, plate HEK293 cells on glass coverslips.
2. Electrophysiological Recording: a. For whole-cell patch clamp, use a standard external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4) and an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2). b. Hold the cell at a negative membrane potential (e.g., -60 mV). c. Perfuse the cells with the external solution containing a known concentration of L-glutamate to elicit a baseline inward current. d. After establishing a stable baseline, co-apply the test compound at various concentrations with L-glutamate and record the change in the inward current. e. Wash out the test compound and ensure the current returns to baseline.
3. Data Analysis: a. Measure the peak amplitude of the glutamate-induced current in the absence and presence of the test compound. a. Calculate the percentage inhibition of the current at each concentration of the test compound. b. Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the comprehensive pharmacological profiling of this compound as a potential modulator of excitatory amino acid transporters. By systematically determining its binding affinity, functional potency, and subtype selectivity, researchers can gain crucial insights into its mechanism of action and therapeutic potential.
Further characterization should include selectivity screening against a broader panel of CNS targets, including metabotropic and ionotropic glutamate receptors, to ensure a specific mode of action. In vivo studies in relevant animal models of neurological disorders will be the ultimate validation of its therapeutic utility. The unique structural features of this azetidine derivative hold promise for the development of a new class of drugs for the treatment of diseases associated with glutamate dyshomeostasis.
References
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Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Petr, G., et al. (2015). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. International Journal of Molecular Sciences, 16(12), 29789-29807. Available from: [Link]
-
ResearchGate. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. Available from: [Link]
-
Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]
-
Wang, Y., et al. (2022). Glutamate Transporters EAAT2 and EAAT5 Differentially Shape Synaptic Transmission from Rod Bipolar Cell Terminals. eLife, 11, e76840. Available from: [Link]
-
Jensen, A. A. (2009). Ligands Targeting the Excitatory Amino Acid Transporters (EAATs). Current Topics in Medicinal Chemistry, 9(10), 874-886. Available from: [Link]
-
The University of Sydney. (2023). The twisted link between a dual function glutamate transporter and episodic ataxia. Available from: [Link]
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Duan, S., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10193-10200. Available from: [Link]
-
BioIVT. EAAT2 Transporter Assay. Available from: [Link]
-
Cell Biolabs, Inc. Glutamate Assay Kit (Fluorometric). Available from: [Link]
-
K. T. (2021). Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2. ACS Chemical Neuroscience, 12(15), 2826-2838. Available from: [Link]
-
Jensen, A. A. (2009). Ligands targeting the excitatory amino acid transporters (EAATs). Current topics in medicinal chemistry, 9(10), 874-886. Available from: [Link]
-
Grewer, C., et al. (2008). Electrogenic glutamate transporters in the CNS: Molecular mechanism, pre-steady-state kinetics, and their impact on synaptic signaling. Physiology, 23(1), 203-215. Available from: [Link]
-
Jabaudon, D., et al. (1999). Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin. Proceedings of the National Academy of Sciences, 96(15), 8733-8738. Available from: [Link]
-
Shimamoto, K., et al. (2004). Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters. Molecular pharmacology, 65(4), 1008-1015. Available from: [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]
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ResearchGate. Is anyone working with electrophysiology data of glutamate transporters?. Available from: [Link]
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Watzke, N., et al. (2001). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Journal of general physiology, 117(5), 443-456. Available from: [Link]
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Furness, D. N., et al. (2008). A quantitative assessment of glutamate uptake into hippocampal synaptic terminals and astrocytes: new insights into a neuronal role for excitatory amino acid transporter 2 (EAAT2). Neuroscience, 157(1), 80-94. Available from: [Link]
-
JoVE. (2022). Transporter Current analysis to derive Glutamate Clearance Time course | Protocol Preview. Available from: [Link]
-
Soria, F. N., et al. (2019). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 12, 2. Available from: [Link]
-
Verdon, G., et al. (2014). Coupled ion binding and structural transitions along the transport cycle of glutamate transporters. eLife, 3, e02283. Available from: [Link]
-
ResearchGate. (2019). (PDF) Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. Available from: [Link]
-
Passlick, S., et al. (2021). Disruption of Glutamate Transport and Homeostasis by Acute Metabolic Stress. Frontiers in Cellular Neuroscience, 15, 635956. Available from: [Link]
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ResearchGate. Glial Glutamate Transporters: Electrophysiology. Available from: [Link]
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Lason, M., et al. (2021). Enhancement of Glutamate Uptake as Novel Antiseizure Approach: Preclinical Proof of Concept. Annals of Neurology, 90(4), 613-628. Available from: [Link]
-
MaxCyte. Assay Ready Cells for Cell-Based Assays. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic Acid Synthesis
Status: Operational Ticket ID: AZT-OPT-2S3S Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Diagnostic Triage
Welcome to the Azetidine Optimization Hub. The synthesis of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (often referred to as a key Mugineic Acid intermediate) presents a unique "triad of difficulty": Ring Strain (~26 kcal/mol) , Stereochemical Fidelity (2S,3S) , and Zwitterionic Solubility .[1][2][3]
If you are experiencing low yields, consult the Diagnostic Matrix below before proceeding to the detailed protocols.
Table 1: Diagnostic Matrix (Symptom vs. Root Cause)
| Symptom | Probable Root Cause | Immediate Action |
| Low Cyclization Yield (<30%) | Intermolecular polymerization (oligomerization) dominates over intramolecular 4-exo-tet closure.[1][2][3] | Dilution Factor: Increase solvent volume to 0.01–0.05 M. Switch to "Simulated High Dilution" (slow addition of substrate to base). |
| Ring Opening ( during Workup) | Acidic hydrolysis of the strained amide/amine bond.[2][3] | pH Control: Maintain pH > 4.5 during workup. Avoid strong mineral acids for quenching.[3] Use phosphate buffers.[3] |
| Epimerization (loss of 2S) | C2-proton acidity is enhanced by N-protecting groups (EWG) + strong base.[1][2][3] | Base Selection: Switch from LiHMDS/LDA to milder bases (e.g., KHMDS or Cs2CO3) or lower temperature (-78°C).[1][2][3] Avoid prolonged exposure to base.[3] |
| Product Loss in Aqueous Phase | Formation of water-soluble zwitterion during deprotection.[1][2][3] | Isolation Strategy: Do not use standard extraction. Use Ion-Exchange Chromatography (Dowex 50W) or lyophilization.[1][2][3] |
Critical Workflow Visualization
The following diagram outlines the logic flow for the synthesis, highlighting the "Golden Path" (Oxidative Route) which offers the highest stereocontrol for the (2S,3S) isomer compared to direct alkylation.
Caption: Optimized workflow prioritizing stereochemical control via the "Oxidative Shunt" pathway, avoiding direct alkylation of the strained ring which often leads to epimerization.
Deep Dive: Troubleshooting & Optimization
Module A: The Cyclization Bottleneck (Creating the Ring)
If you are building the ring from an acyclic precursor (e.g., methionine or aspartic acid derivatives), the 4-exo-tet cyclization is the failure point.[2][3]
-
The Problem: Entropic factors disfavor the formation of the 4-membered ring.[1][2][3] Intermolecular reaction leads to polymers.[2][3]
-
The Fix:
-
Leaving Group: Ensure you are using a high-quality leaving group. A primary Tosylate (OTs) or Mesylate (OMs) is standard.[1][2][3] Halogens (Br/I) are faster but prone to elimination side reactions.[2][3]
-
The "Simulated High Dilution" Technique:
-
Do not dump your substrate into the base.[3]
-
Dissolve your base (e.g., NaH or LiHMDS) in a large volume of solvent (THF/DMF).[2][3]
-
Add the substrate solution dropwise over 2–4 hours.[2][3] This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular reaction.[3]
-
-
Module B: Stereochemical Integrity ((2S,3S) Configuration)
The (2S,3S) target implies a trans-relationship (depending on CIP priority assignments of the side chains, but structurally, the carboxylic acid and carboxymethyl groups are usually trans to minimize steric clash in the transition state).[2]
-
Risk: The C2 proton is alpha to a carbonyl (COOH) and beta to a carbamate (N-Boc/Cbz).[1][2][3] It is acidic (
).[2][3] -
Protocol Adjustment:
-
If alkylating an existing azetidine ring: Use LHMDS at -78°C strictly.[1][2][3] Add HMPA or DMPU (4 eq) to disrupt lithium aggregates and accelerate the reaction, allowing for shorter reaction times (reducing epimerization risk).[2][3]
-
Preferred Route: Establish stereochemistry before oxidation. Use the Copper-Catalyzed Boryl Allylation of azetines (See Reference 3) or start from L-aspartic acid where the C2 chirality is fixed and the C3 chirality is determined by the displacement kinetics.[1][2][3]
-
Module C: The "Fragile" Oxidation (Side Chain Installation)
Transforming a C3-allyl or vinyl group into the carboxymethyl group requires oxidative cleavage.[1][2][3]
-
The Hazard: Ruthenium (RuCl3) and Ozone (O3) can oxidize the azetidine nitrogen (forming N-oxides) or over-oxidize the ring.[1][2][3]
-
The Solution (Pinnick Oxidation Sequence):
Master Protocol: The Oxidative Route
Context: This protocol assumes you have generated (2S,3S)-1-(benzyloxycarbonyl)-3-allyl-azetidine-2-carboxylic acid methyl ester (or similar protected intermediate).[1][2][3] This is the industry-standard approach for high-value analogs like Mugineic acid.[1][2][3]
Phase 1: Oxidative Cleavage to Aldehyde[1][2][4]
-
Dissolve substrate (1.0 eq) in THF:H2O (3:1).[2][3] Concentration: 0.1 M.[3]
-
Add 2,6-Lutidine (2.0 eq) followed by OsO4 (2.5 mol% as 4% aq. solution). Stir 5 min.
-
Add NaIO4 (4.0 eq) in portions over 30 mins. The reaction will turn a milky white/beige precip.[3]
-
Monitor: TLC will show conversion within 2–4 hours.
-
Workup: Quench with saturated Na2S2O3. Extract with EtOAc.[3] Do not use acid wash. [1][2][3]
Phase 2: Pinnick Oxidation to Carboxylic Acid
-
Dissolve the crude aldehyde in t-BuOH:H2O (4:1).
-
Add 2-methyl-2-butene (10.0 eq) - Do not skip this.
-
Add NaH2PO4 (2.0 eq).
-
Add NaClO2 (1.5 eq) dissolved in water dropwise.
-
Reaction: Stir at Room Temp. Yellow color should fade to colorless.
-
Isolation: Acidify carefully to pH 3–4 with 1M NaHSO4 (cold). Extract immediately with EtOAc.[3]
Phase 3: Final Deprotection (Zwitterion Handling)
Assuming Cbz and Methyl Ester protection.[1][2]
-
Hydrolysis: LiOH (2.0 eq) in THF/H2O at 0°C. Acidify to pH 5.
-
Hydrogenolysis: Pd/C (10 wt%), H2 (1 atm), MeOH.
-
Purification (Crucial): The product is water-soluble.[1][2][3]
FAQ: User-Submitted Queries
Q: Can I use KMnO4 for the oxidation? A: Absolutely not. Permanganate is too aggressive and basic.[3] It will likely oxidize the azetidine nitrogen or cause ring hydrolysis.[3] Stick to the OsO4/Periodate or Ozonolysis (with DMS quench) routes.[2][3]
Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily.[1][3] Azetidine amino acids are extremely hygroscopic zwitterions.[3] They often form "foams" rather than crystals.[3] Rely on qNMR (Quantitative NMR) with an internal standard (e.g., Maleic acid) to determine purity and yield.[2][3]
Q: Why do I see the (2S,3R) isomer (cis) in my NMR? A: If you used a thermodynamic equilibration step (e.g., refluxing in base), the system will drive toward the trans isomer.[2] However, if you observe the cis isomer, it suggests your initial alkylation or cyclization had poor facial selectivity.[3] Check the bulky protecting groups on the Nitrogen; switching from Boc to a bulkier Trityl or using a chiral auxiliary on the ester can improve diastereoselectivity.[3]
References & Authoritative Grounding
-
Mugineic Acid Synthesis (Oxidative Route):
-
Stereoselective Azetidine Formation:
-
Ring Closure Methodologies:
-
Azetidine Stability & Biosynthesis:
Disclaimer: This guide is intended for qualified research personnel.[3] Always perform a risk assessment before working with strained heterocycles and high-pressure hydrogenation.
Sources
- 1. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidine synthesis [organic-chemistry.org]
Troubleshooting inconsistent results in (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid assays
Troubleshooting Guide & FAQs
Executive Summary
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid is a conformationally restricted analogue of glutamate and aspartate, often utilized as a ligand for NMDA receptors or as a scaffold in peptidomimetics. Its rigid azetidine ring and specific stereochemistry [(2S,3S)] provide high selectivity but introduce unique stability and detection challenges.
Inconsistent assay results typically stem from three root causes: stereochemical instability (epimerization) , analytical method mismatch (zwitterionic retention issues) , or assay buffer interference (metal chelation) . This guide addresses these specific failure modes.
Part 1: Critical Quality Control (The "Input" Problem)
Q1: My batch-to-batch biological potency varies significantly. How do I validate the material?
Diagnosis: The (2S,3S) stereochemistry is thermodynamically sensitive. The C2 proton is alpha to a carbonyl and an amine, making it susceptible to epimerization, particularly to the trans isomer which may be biologically inactive or act as an antagonist.
Troubleshooting Protocol: Do not rely on standard C18 HPLC for purity checks; it often fails to resolve diastereomers of small polar amino acids.
-
Perform Chiral Analysis:
-
Method: Use a Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX(+) or Crownpak CR-I).
-
Mobile Phase: MeOH/Acetonitrile with mild acidic buffer (50 mM Formic acid). Avoid high pH, which accelerates epimerization.
-
Target: Confirm Enantiomeric Excess (%ee) > 98%.
-
-
Check for Ring Opening:
-
Azetidines are strained rings. Strong acid treatment (e.g., during deprotection steps in synthesis) can hydrolyze the ring, yielding linear amino acid byproducts (e.g., homoserine derivatives).
-
Validation: 1H-NMR is required. Look for the disappearance of the characteristic azetidine ring multiplets (3.0–4.5 ppm region) and the appearance of broad alkyl chains.
-
Q2: The compound appears pure by LC-MS but shows low activity. Why?
Diagnosis: Salt form discrepancy. The molecule is a zwitterion. Different batches may be supplied as a free acid, HCl salt, or TFA salt.
-
Impact: A TFA salt adds significant mass (MW + 114). If you calculate molarity based on the free acid MW (approx. 159.14 g/mol ), your actual concentration could be 40% lower than intended.
-
Action: Request the elemental analysis or counter-ion stoichiometry from your supplier.
Part 2: Analytical Method Troubleshooting (The "Measurement" Problem)
Q3: I see "Ghost Peaks" or inconsistent retention times in HPLC.
Diagnosis: Poor retention of polar zwitterions on Reverse Phase (RP) columns.
Small dicarboxylic amino acids elute near the void volume (
Solution: Switch to HILIC or Derivatization.
| Parameter | Standard C18 Protocol (Flawed) | Recommended HILIC Protocol (Robust) |
| Column | C18 / C8 | Amide or Zwitterionic HILIC |
| Mobile Phase A | Water + 0.1% Formic Acid | Acetonitrile (90%) |
| Mobile Phase B | Acetonitrile | Water + 10mM Ammonium Formate (pH 3.5) |
| Retention Mechanism | Hydrophobic (Weak) | Hydrophilic Partitioning (Strong) |
| Detection | UV 210 nm (Non-specific) | MS/MS (MRM mode) or CAD |
Alternative: Derivatization If you lack HILIC-MS capabilities, derivatize the secondary amine using Fmoc-Cl or OPA (o-Phthalaldehyde) to add hydrophobicity and a chromophore, pushing the peak into a stable retention window on C18.
Q4: My LC-MS signal intensity fluctuates wildly between samples.
Diagnosis: Metal Chelation and Ion Suppression.[1] This molecule has two carboxylic acid groups and a secondary amine, forming a "pincer" that effectively chelates trace metals (Fe, Ni) leached from stainless steel HPLC systems.
Corrective Actions:
-
System Passivation: Flush the LC system with 0.1% EDTA or Phosphoric acid overnight to remove free metal ions.
-
Column Hardware: Switch to PEEK-lined columns (e.g., Agilent Bio-inert or equivalent) to prevent analyte adsorption to the column wall [1].
-
Matrix Cleanup: Biological samples must be cleaned via Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges to remove phospholipids that cause ion suppression.
Part 3: Biological Assay Optimization (The "Context" Problem)
Q5: The IC50 shifts when I change buffers (e.g., PBS vs. HEPES).
Diagnosis: pH-dependent Zwitterionic State. The binding affinity of this compound to targets like NMDA receptors is dictated by the ionization state of its carboxylic acids.
-
Mechanism: At pH 7.4, both carboxyl groups are deprotonated (
) and the amine is protonated ( ). -
Failure Mode: If your assay buffer drifts to pH 6.0 or 8.0, the ratio of the active zwitterion changes, altering the apparent
. -
Protocol: Use strong buffering capacity (e.g., 20mM HEPES) and verify pH after adding the test compound, as high concentrations of the acidic ligand can shift the bulk pH.
Q6: Why does the presence of Magnesium ( ) or Zinc ( ) abolish activity?
Diagnosis: Competitive Chelation or Receptor Blockade.
-
Chelation: The molecule may chelate the divalent cations essential for the receptor's function, effectively lowering the free metal concentration in the assay.
-
Receptor Physiology: If assaying NMDA receptors, remember that
acts as a voltage-dependent block. Ensure concentrations are identical across all control and variable wells.
Visual Troubleshooting Workflow
The following diagram outlines the logical decision tree for isolating the source of inconsistency.
Figure 1: Decision matrix for isolating inconsistency sources in azetidine-2-carboxylic acid assays.
References
-
Stone, M. (2023). An Uncommon Fix for LC–MS Ion Suppression: Metal-free columns. LCGC International. [Link]
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. [Link][3]
-
Rubenstein, E., et al. (2008). Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis. J Neuropathol Exp Neurol. [Link]
Sources
Technical Support Center: Optimization of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic Acid Dose-Response Assays
Ticket Subject: Dose-Response Curve Optimization for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid Assigned Specialist: Senior Application Scientist Status: Open Priority: High
Executive Summary
You are working with This compound , a conformationally constrained analogue of glutamate/aspartate. Because this molecule contains an azetidine ring with two carboxylic acid groups, it behaves as a zwitterionic amino acid.
In pharmacological assays (likely targeting Glutamate Receptors like iGluRs, mGluRs, or Excitatory Amino Acid Transporters), users frequently encounter issues related to solubility-driven concentration errors and receptor desensitization kinetics . This guide addresses these specific failure modes to ensure your
Module 1: Stock Preparation & Solubility (The Foundation)
Context: Unlike lipophilic small molecules, this azetidine derivative is highly polar and zwitterionic. Standard DMSO protocols often fail, leading to "invisible" precipitation that flattens your dose-response curve.
FAQ 1.1: Why did my compound precipitate when I diluted my 100% DMSO stock into the assay buffer?
Diagnosis: The "Solubility Crash." This molecule exists as a zwitterion at neutral pH. While it may dissolve in DMSO (often requiring acidification), rapid dilution into an aqueous buffer (pH 7.4) can cause transient micro-precipitation if the transition crosses the molecule's isoelectric point (pI) too quickly, or if the local concentration exceeds aqueous solubility limits.
Corrective Protocol:
-
Avoid 100% DMSO Stocks: For this specific dicarboxylic acid, prepare your primary stock (e.g., 10 mM or 100 mM) directly in Milli-Q water or a low-strength buffer (e.g., 10 mM HEPES, pH 7.2).
-
Sonication is Mandatory: Azetidine rings can form tight crystal lattices. Sonicate at 40°C for 10 minutes to ensure true dissolution.
-
The "Intermediate Step": If you must use DMSO, do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in water) before the final assay addition.
FAQ 1.2: My serial dilutions look linear, but my biological data is noisy. Why?
Diagnosis: Carryover Error. Sticky compounds or high-viscosity stocks (if using DMSO) cause tip-carryover, artificially inflating the concentration of the lower dose points. This results in a Hill Slope > 1.0 (pseudo-cooperativity).
Visual Workflow: The "Clean-Tip" Dilution Strategy
Caption: To prevent carryover artifacts common with polar amino acids, tip changes are mandatory between every third dilution step, or ideally every step for high-precision assays.
Module 2: Troubleshooting Curve Anomalies
Context: You are likely testing this molecule against glutamate receptors (NMDA, AMPA, Kainate) or transporters (EAATs). These targets have complex kinetics that directly alter curve geometry.
FAQ 2.1: Why do I see a "Bell-Shaped" or "Hook" curve at high concentrations?
Diagnosis: Receptor Desensitization or Off-Target Toxicity. If this compound acts as an agonist, high concentrations may cause the receptor to enter a desensitized state faster than the assay readout can capture (common in Calcium Flux assays).
Troubleshooting Matrix:
| Observation | Probable Cause | Verification Experiment |
| Response drops at Top Dose | Receptor Desensitization | Kinetic Check: Measure response at 1s, 5s, and 30s. If the peak is earlier at high doses, it is desensitization. |
| Response drops at Top Dose | Cell Toxicity / pH Shift | pH Check: Measure the pH of the highest dose well. Dicarboxylic acids can acidify the media, inhibiting the receptor (NMDA receptors are pH sensitive). |
| Plateau is never reached | Solubility Limit | Visual Inspection: Check for micro-crystals in the well using 20x microscopy. |
FAQ 2.2: My Hill Slope is shallow (< 0.8). Is my compound impure?
Diagnosis: Negative Cooperativity or Heterogeneity. While impurity (e.g., contamination with the (2S,3R) isomer) is possible, a shallow slope often indicates the molecule is binding to multiple receptor subtypes with different affinities (e.g., High-affinity vs. Low-affinity sites).
Action Plan:
-
Check Isomeric Purity: Ensure your sample is >98% ee (enantiomeric excess). The trans-isomer often has vastly different potency than the cis-isomer.
-
Fit a Two-Site Model: If the Hill Slope is consistently ~0.5–0.7, try fitting a "Two-site binding" model in your software. If the
improves significantly, your compound is discriminating between receptor populations.
Module 3: Data Analysis & Fitting
FAQ 3.1: Which regression model should I use?
Standard: 4-Parameter Logistic (4PL) Model.
Constraint Rules for this Molecule:
-
Bottom: Constrain to 0 only if you have a "No Compound" control that is perfectly flat. Otherwise, let it float to account for background noise.
-
Hill Slope: Do NOT constrain to 1.0 initially. Glutamate analogs often exhibit cooperativity (Slope > 1.0) on multimeric receptors. Constraining the slope hides this biological reality.
Visual Decision Tree: Troubleshooting Logic
Caption: Decision logic for diagnosing curve anomalies. Slope deviations are the primary indicator of experimental error vs. biological complexity.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Operations for SAR Support. (Accessed 2024). A comprehensive guide on curve fitting and outlier handling. [Link]
-
GraphPad Statistics Guide. The Hill Slope: What it means and how to interpret it. (Accessed 2024). Definitive guide on variable slope models. [Link]
-
Dunlop, J., et al. Characterization of Novel Aryl-Ether, Biaryl, and Fluorene Aspartic Acid and Glutamate Transporter Inhibitors. Molecular Pharmacology (2005). (Provides context on assaying glutamate analogues and handling transporter kinetics). [Link]
-
Kozikowski, A. P., et al. Synthesis and Biology of the Conformationally Restricted Glutamate Analogues. (General reference for the handling and activity of azetidine-dicarboxylic acids). [Link]
Technical Support Center: Optimization of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (CMA-2S3S)
Product Code: CMA-2S3S (Hypothetical ID) Chemical Name: (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid Class: Conformationally Restricted Glutamate/Aspartate Analogue
Introduction: The Mechanistic Context
This compound (CMA-2S3S) is a rigid, non-proteinogenic amino acid.[1] Structurally, it functions as a conformationally restricted analogue of L-glutamate and L-aspartate .[1] By embedding the amino and alpha-carboxylate groups into a strained 4-membered azetidine ring, this molecule fixes the peptide backbone bond angles, allowing researchers to probe specific pharmacophore conformations required for binding to Excitatory Amino Acid Transporters (EAATs) and ionotropic glutamate receptors (iGluRs) like NMDA or AMPA [1, 2].
Key Technical Challenge: The azetidine ring possesses significant ring strain (~25.4 kcal/mol) [3].[2] Combined with its zwitterionic nature and lack of UV-active chromophores, this creates unique challenges in solubility, stability, and detection that differ from standard amino acids.[3]
Module 1: Storage & Stability (The Foundation)
Q: My compound arrived as a hygroscopic solid. How do I prevent degradation?
A: The high ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening under specific conditions, while the free amine and carboxylic acid groups make it hygroscopic.
Protocol:
-
Desiccation is Mandatory: Store the solid at -20°C in a sealed container with active desiccant. Moisture absorption can lead to hydrolysis or facilitate microbial growth.
-
Avoid Strong Nucleophiles: Do not store in solvents containing strong nucleophiles (e.g., concentrated thiols or primary amines) at high temperatures (>40°C), as this can trigger ring-opening of the azetidine [3].
-
Freeze-Thaw Cycles: Aliquot stock solutions immediately. Repeated freeze-thaw cycles can induce micro-precipitation or epimerization at the C2 chiral center.[1]
Module 2: Solubilization & Solution Chemistry
Q: I dissolved CMA-2S3S in water, but my assay pH drifted. Why?
A: CMA-2S3S is a dicarboxylic acid with one amine.[1] In pure water, it behaves as an acid, not a neutral zwitterion.
-
pKa Profile (Estimated):
-COOH (~2.0), -COOH (~4.0), NH (~9.5). -
Net Charge: At physiological pH (7.4), the molecule exists as a dianion (charge -1). Dissolving it in unbuffered water will lower the pH significantly, potentially inactivating sensitive proteins in your assay.
Solubilization Workflow:
Figure 1: Decision tree for preparing stock solutions of acidic amino acid analogues.
Critical Note: Do not use high concentrations (>100 mM) in DMSO, as solubility is poor compared to aqueous buffers.
Module 3: Analytical Troubleshooting (QC & Detection)
Q: I cannot see a peak on my HPLC-UV system at 210 nm or 254 nm.
A: CMA-2S3S lacks a conjugated
Recommended Detection Methods:
| Method | Suitability | Notes |
| HILIC-MS (Recommended) | High | Use a HILIC column (e.g., Amide or Zwitterionic).[1] Reverse Phase (C18) will result in elution at the void volume due to high polarity [4, 5]. |
| Pre-column Derivatization | High | React with OPA (o-phthalaldehyde) or FMOC-Cl .[1] This adds a UV/Fluorescent tag to the secondary amine of the azetidine. |
| ELSD / CAD | Medium | Evaporative Light Scattering or Charged Aerosol Detection can be used if MS is unavailable.[1] |
Troubleshooting "Ghost Peaks": If you see double peaks in HILIC-MS, check your sample pH. The interconversion between different protonation states (zwitterion vs. anion) can cause peak splitting if the mobile phase buffering capacity is insufficient. Ensure your mobile phase contains at least 10 mM Ammonium Formate or Ammonium Acetate [5].
Module 4: Biological Assay Optimization
Q: The compound shows weak affinity in my NMDA receptor binding assay. Is the batch defective?
A: Before assuming degradation, verify the competitive landscape of your assay. CMA-2S3S competes for the Glutamate binding site.[1]
Common Assay Interferents:
-
Glycine Concentration: If probing NMDA receptors, ensure Glycine (the co-agonist) is present at saturating levels (10-50 µM) so that you are measuring competition at the Glutamate site, not allosteric modulation [6].
-
Stereochemical Purity: The (2S,3S) isomer is the active probe. If the sample was exposed to high pH (>10) during preparation, it may have epimerized to the (2S,3R) form, which has significantly different binding kinetics [7].
Receptor Interaction Pathway:
Figure 2: Mechanistic pathway of CMA-2S3S interaction. Buffer acidity can alter the ionization state, reducing binding affinity.
References
-
Conformationally Restricted Amino Acid Analogues. National Institutes of Health (NIH). Available at: [Link] (Search Term: Conformationally Restricted Glutamate Analogues).
-
Azetidine-2-carboxylic acid properties. Wikipedia / PubChem.[1] Available at: [Link][4]
-
Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Available at: [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Technologies. Available at: [Link]
-
Pharmacological Characterization of Glutamate Analogues. PubMed. Available at: [Link]
Sources
Technical Support Center: Enhancing the Biological Uptake of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support guide for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular or in vivo uptake of this molecule. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues and to guide you toward effective solutions.
The inherent structure of this compound, a non-proteinogenic amino acid containing two carboxylic acid moieties, presents a significant challenge to its biological uptake. At physiological pH, these groups are ionized, rendering the molecule highly polar and hydrophilic. This characteristic severely limits its ability to passively diffuse across the lipophilic cell membrane, often resulting in low bioavailability and diminished efficacy in experimental models.[1][2][3]
This guide is structured in a question-and-answer format to directly address the common problems and strategic considerations you may face.
Section 1: Foundational Issues & Initial Troubleshooting
This section addresses the preliminary steps to confirm that poor uptake is the root cause of low experimental efficacy and outlines how to quantify the problem.
Q1: My compound shows low or no activity in my cell-based assay. How can I determine if poor biological uptake is the primary cause?
Answer: This is the most critical first step. Before investing in complex chemical modifications or formulations, you must differentiate between a lack of intrinsic biological activity and a failure of the compound to reach its intracellular target.
Causality: A compound can only engage its target if it can reach the target's subcellular location. For many targets, this requires crossing the plasma membrane. If your compound is potent in a cell-free (e.g., purified enzyme) assay but inert in a whole-cell assay, poor membrane permeability is the most likely culprit.
Here is a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow to diagnose uptake issues.
Self-Validating System:
-
Establish Intrinsic Activity: First, confirm your compound's activity in a cell-free system. If it is inactive here, the problem is with the compound's pharmacology, not its uptake.
-
Bypass the Membrane: Run your cellular assay on cells that have been permeabilized. Agents like digitonin or a low concentration of Triton X-100 can create pores in the cell membrane, allowing the compound to enter the cytosol directly.[4]
-
Analyze the Outcome:
-
Inactive (Cell-Free) -> Inactive (Permeabilized Cells): The compound lacks intrinsic activity.
-
Active (Cell-Free) -> Inactive (Permeabilized Cells): This suggests a more complex issue, such as the compound being unstable in the cytoplasm or being rapidly ejected by efflux pumps.
-
Active (Cell-Free) -> Active (Permeabilized Cells) -> Inactive (Intact Cells): This is the classic signature of poor membrane permeability. You can confidently proceed with the strategies below.
-
Q2: What specific physicochemical properties of this compound hinder its uptake?
Answer: The structure of your compound presents two primary obstacles to passive diffusion across the cell membrane: high polarity and low lipophilicity.
Expertise & Experience:
-
Polarity (Hydrophilicity): The presence of two carboxylic acid groups and a secondary amine makes the molecule very polar. At physiological pH (~7.4), both carboxyl groups will be deprotonated (COO⁻) and the amine may be protonated (NH₂⁺), resulting in a highly charged, zwitterionic species. The plasma membrane is a lipid bilayer, which acts as a barrier to polar and charged molecules.[5]
-
Lipophilicity (Hydrophobicity): This property is often quantified by the partition coefficient, LogP (or LogD at a specific pH). A high LogP indicates good lipid solubility and better passive diffusion. Your compound will have a very low, likely negative, LogP/LogD value, indicating it strongly prefers the aqueous environment over the lipid membrane. For effective passive transport, LogP values are often preferred in the 1-3 range.
| Property | This compound | Implication for Uptake |
| Structure | Azetidine ring with two carboxylic acid groups | Highly polar, zwitterionic at physiological pH |
| Expected LogD (pH 7.4) | Highly Negative (< 0) | Prefers aqueous phase; poor partitioning into lipid membrane |
| Primary Barrier | Lipid Bilayer of the Plasma Membrane | Electrostatic repulsion and unfavorable energetics of desolvation |
| Consequence | Low Passive Permeability | Inefficient delivery to intracellular targets |
Q3: How can I obtain a quantitative measure of my compound's membrane permeability?
Answer: To move beyond qualitative assessment, you should perform an in vitro permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first choice. Cell-based models like Caco-2 assays can provide more biologically complex data later.
Trustworthiness: A quantitative baseline is essential to objectively evaluate the success of any enhancement strategy.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model measures passive transcellular permeability.[6] It uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane separating a donor well from an acceptor well.
-
See Section 4 for the detailed step-by-step protocol.
Interpreting Results: The output is an apparent permeability coefficient (Pₑ).
| Permeability Class | Pₑ (x 10⁻⁶ cm/s) | Interpretation |
| High | > 15 | High probability of good passive absorption |
| Medium | 2 - 15 | Variable absorption |
| Low | < 2 | Low probability of good passive absorption |
For your compound, a Pₑ value in the "Low" category is expected. This result serves as your benchmark. The goal of the following strategies is to significantly increase this value.
Section 2: Prodrug Strategies for Enhancing Permeability
If you have confirmed that poor passive diffusion is the problem, modifying the molecule into a temporarily inactive, lipophilic "prodrug" is a powerful and widely-used strategy.[7]
Q4: What is a prodrug, and how can this strategy specifically help my dicarboxylic acid compound?
Answer: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion within the body to release the active compound.[8] The primary goal here is to mask the polar carboxylic acid groups to increase lipophilicity and membrane permeability.
Causality: By converting the charged carboxylate groups (COO⁻) into neutral ester groups (COOR), you dramatically reduce the molecule's polarity.[9] This uncharged, more lipophilic prodrug can now readily partition into and diffuse across the lipid bilayer. Once inside the cell, ubiquitous intracellular enzymes called esterases will hydrolyze the ester bonds, regenerating the original dicarboxylic acid (the active drug) and releasing it at its site of action.
Caption: Nanoparticle-mediated drug delivery workflow.
Key Advantages:
-
No chemical modification of the active drug is needed.
-
Can protect the drug from degradation in the extracellular environment.
-
The nanoparticle surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct delivery to specific cell types. [10] Considerations:
-
Requires expertise in formulation science.
-
Characterization of nanoparticle size, charge (zeta potential), and drug loading efficiency is critical for reproducibility.
-
The nanoparticle material itself must be biocompatible and non-toxic to the cells.
Section 4: Experimental Protocols & Data
This section provides abbreviated, representative protocols for the key experiments discussed.
Protocol 1: In Vitro Permeability Assessment using PAMPA
Objective: To quantify the passive permeability (Pₑ) of the parent compound and any synthesized prodrugs.
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen, Corning Gentest)
-
Acceptor Sink Buffer (Phosphate Buffered Saline, pH 7.4)
-
Donor Buffer (matching the pH of your experiment)
-
Lipid Solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane)
-
Test compound and control compounds (high permeability like propranolol, low permeability like atenolol)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of Acceptor Sink Buffer to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dissolve the test and control compounds in Donor Buffer to a final concentration of ~100-200 µM.
-
Start Assay: Add 150 µL of the donor solutions to the lipid-coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Incubate: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy). Also measure the initial donor concentration (CD(0)).
-
Calculate Pₑ: Use the appropriate formula provided by the PAMPA plate manufacturer or standard literature equations to calculate the permeability coefficient.
Protocol 2: General Procedure for Di-Ethyl Ester Prodrug Synthesis
Objective: To mask the two carboxylic acid groups via esterification to create a more lipophilic prodrug.
Materials:
-
This compound (Parent Compound)
-
Absolute Ethanol (reagent grade)
-
Thionyl Chloride (SOCl₂) or Hydrochloric Acid (concentrated)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Saturated Sodium Bicarbonate solution
-
Brine, Anhydrous Sodium Sulfate
-
Rotary evaporator, standard glassware
Procedure (Example using SOCl₂):
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the parent compound (1 equivalent) in absolute ethanol (used in excess as solvent and reagent). Cool the mixture in an ice bath (0 °C).
-
Activation: Add thionyl chloride (SOCl₂) (2.2 equivalents) dropwise to the cooled suspension with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux (approx. 78 °C) for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Re-dissolve the residue in dichloromethane and carefully wash with saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final di-ethyl ester product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Expected Outcomes from Uptake Enhancement Strategies
This table summarizes the expected changes in key properties when applying the strategies discussed.
| Strategy | Compound Example | Expected LogD (pH 7.4) | Primary Uptake Mechanism | Expected PAMPA Pₑ (x 10⁻⁶ cm/s) |
| Baseline | Parent Dicarboxylic Acid | < 0 | Paracellular leakage / Poor | < 1 (Low) |
| Simple Prodrug | Di-ethyl Ester Prodrug | 1.0 - 2.5 | Passive Transcellular Diffusion | 10 - 25 (Medium to High) |
| Targeted Prodrug | L-Valine Ester Prodrug | 0.5 - 1.5 | Active Transport (e.g., PEPT1) + Passive Diffusion | > 20 (High) |
| Formulation | Parent Drug in Liposome | N/A (Encapsulated) | Endocytosis / Membrane Fusion | N/A (Not measured by PAMPA) |
References
- [Placeholder for any additional references]
-
Active transport - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Amino Acids in the Development of Prodrugs. PMC. [Link]
-
Chen, X., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. [Link]
-
Puri, A., et al. (2009). Nanoparticle-based targeted drug delivery. PMC. [Link]
-
Liesener, A., et al. (2018). Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. PMC. [Link]
-
Zhang, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. PMC. [Link]
-
MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Role of Transporters in Drug Interactions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved February 7, 2026, from [Link]
-
Patsnap Eureka. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved February 7, 2026, from [Link]
-
Behzadi, S., et al. (2017). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. PMC. [Link]
-
MDPI. (n.d.). Transporter-Mediated Drug Delivery. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Retrieved February 7, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Retrieved February 7, 2026, from [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Protein-protein interactions of drug uptake transporters that are important for liver and kidney. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Decoding Membrane Lipids: Analytical Barriers and Technological Advances in Modern Lipidomics. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved February 7, 2026, from [Link]
-
LOCKSS. (n.d.). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Retrieved February 7, 2026, from [Link]
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Modifying experimental protocols for different cell types with (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Technical Support Center: (2S,3S)-3-(Carboxymethyl)azetidine-2-carboxylic Acid
Product Code: CMA-2S3S-PROBE Chemical Name: this compound Common Class: Conformationally Constrained Glutamate/Kainate Analogue[1]
Technical Snapshot & Reconstitution
This guide addresses the technical application of This compound (referred to herein as (2S,3S)-CMA ).[1] This molecule is a rigid analogue of L-Glutamate and L-Kainic acid, primarily used to probe Ionotropic Glutamate Receptors (iGluRs) —specifically Kainate (GluK) and NMDA subtypes—and Excitatory Amino Acid Transporters (EAATs) .[1][2]
Physicochemical Properties
| Property | Specification |
| Molecular Weight | 159.14 g/mol |
| Solubility | Water (>50 mM), PBS (pH 7.4), 1M NaOH (for stock) |
| Appearance | White to off-white crystalline solid |
| Stability | Stable at -20°C (solid).[1][2] Solutions stable for 1 week at 4°C. |
| pKa Values | ~2.1 (α-COOH), ~4.0 (γ-COOH), ~9.8 (NH) |
Reconstitution Protocol
-
Solvent: Use sterile, nuclease-free water or PBS (pH 7.4).[1][2]
-
Stock Concentration: Prepare a 100 mM stock solution.
-
Aliquoting: Avoid freeze-thaw cycles. Aliquot into 50 µL volumes and store at -20°C.
Protocol Adaptations by Cell Type
The biological effect of (2S,3S)-CMA varies drastically depending on the expression profile of glutamate receptors (GluK1-5, GluN) and transporters (EAAT1/2) in your specific cell line.[1][2]
A. Primary Cortical/Hippocampal Neurons (Excitotoxicity & Receptor Kinetics)
Target:Kainate (GluK) & NMDA Receptors Application:[1][2][3] Studying receptor desensitization or inducing controlled excitotoxicity.[1][2]
-
Standard Protocol:
-
Troubleshooting:
B. Astrocytes (Glutamate Transport Assays)
Target:EAAT1 (GLAST) & EAAT2 (GLT-1) Application: Competitive inhibition of glutamate uptake.[1][2]
-
Standard Protocol:
-
Technical Insight: Unlike linear inhibitors, the azetidine ring of (2S,3S)-CMA creates steric hindrance that prevents transport translocation in certain EAAT subtypes, effectively "locking" the transporter in an outward-facing conformation.[1][2]
C. HEK293T (Transfected with GluK/GluN Subunits)
Target:Specific Subtype Characterization (e.g., GluK1 vs. GluK2) Application: Electrophysiology (Patch-clamp).[1][2]
-
Standard Protocol:
-
Data Interpretation:
Mechanism of Action & Signaling Pathway
The diagram below illustrates the dual action of (2S,3S)-CMA: acting as a ligand for postsynaptic receptors while competitively inhibiting astrocytic clearance, leading to amplified synaptic signaling.[1][2]
Figure 1: (2S,3S)-CMA acts as a dual-function probe: blocking glutamate clearance via EAATs (Astrocytes) while directly activating iGluRs (Neurons).[1][2]
Troubleshooting Guide (FAQ)
Q1: I am confusing this with "Azetidine-2-carboxylic acid" (AZE). Are they the same? A: ABSOLUTELY NOT.
-
AZE (Azetidine-2-carboxylic acid): A toxic proline analogue found in beets.[1][4][5] It causes protein misfolding.[1][2][5][6]
-
(2S,3S)-CMA: A glutamate/kainate analogue.[1][2][7] It acts on receptors/transporters.[1][2]
-
Warning: Using AZE in place of CMA will result in proteostatic stress, not excitotoxicity.[1][2]
Q2: My stock solution precipitated after freezing. A: This is common with zwitterionic amino acids at high concentrations.[1][2]
-
Fix: Warm the tube to 37°C for 5 minutes and vortex. If precipitate persists, add 1-2 µL of 1M NaOH.[1][2] Verify pH is near 7.4 before use.[1][2]
Q3: I see no response in my patch-clamp experiments. A:
-
Isomer Purity: Ensure you are using the (2S,3S) isomer.[1][2] The (2R) isomers are often biologically inert or act as weak antagonists.[1][2]
-
Desensitization: Kainate receptors desensitize in milliseconds.[1][2] If you are using a slow perfusion system, the receptor may be desensitized before you record the peak.[1][2] Switch to a piezo-driven fast exchange system.
-
Concentration: Increase to 1 mM for saturation studies.
Q4: Can I use (2S,3S)-CMA for in vivo injections? A: Yes, but proceed with caution.
-
Dosage: Start 10-fold lower than standard Kainic Acid doses (e.g., 0.05 µg/µL intracerebral) due to its resistance to transport clearance, which effectively increases its local half-life.[1][2]
References
-
Shimamoto, K., et al. (2004).[1][2][8] "Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters." Molecular Pharmacology.
-
Conti, P., et al. (2010).[1][2] "Discovery of a New Class of Ionotropic Glutamate Receptor Antagonists by the Rational Design of (2S,3R)-3-(3-Carboxyphenyl)-pyrrolidine-2-carboxylic Acid." Journal of Medicinal Chemistry.
-
Dunlop, J., et al. (2005).[1][2] "Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2."[1][2] Molecular Pharmacology.
-
PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1][2] [1][2]
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- 7. Irreversible inhibition of high-affinity [3H]kainate binding by a novel photoactivatable analogue: (2'S,3'S,4'R)-2'-carboxy-4'-(2-diazo-1-oxo-3, 3,3-trifluoropropyl)-3'-pyrrolidinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy Analysis of Novel Compounds as Glutamate Transporter Inhibitors: A Comparative Guide
A Note on the Analyzed Compound: (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
A comprehensive review of the current scientific literature reveals no evidence that this compound is an inhibitor of Excitatory Amino Acid Transporters (EAATs). The structurally related compound, L-azetidine-2-carboxylic acid, is a known non-proteinogenic amino acid that acts as a proline analogue.[1][2] Its toxicity stems from its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.[3][4] This mechanism is distinct from the targeted inhibition of glutamate transporters.
Therefore, this guide will serve as a framework for researchers and drug development professionals on how to conduct a comparative efficacy analysis of a novel compound against well-established EAAT inhibitors. We will use two widely recognized inhibitors, (2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) and Dihydrokainic acid (DHK) , as benchmarks to illustrate this process.
Introduction to Excitatory Amino Acid Transporters (EAATs)
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for learning, memory, and synaptic plasticity.[5] However, excessive extracellular glutamate is neurotoxic, leading to neuronal damage and death—a process termed excitotoxicity.[6] The precise control of glutamate concentrations in the synaptic cleft and extracellular space is maintained by a family of sodium-dependent glutamate transporters known as Excitatory Amino Acid Transporters (EAATs).[7]
There are five subtypes of EAATs (EAAT1-5) with distinct expression patterns and physiological roles.[8] EAAT1 (GLAST in rodents) and EAAT2 (GLT-1 in rodents) are predominantly expressed in glial cells and are responsible for the majority of glutamate uptake in the brain.[9] EAAT3 (EAAC1 in rodents), EAAT4, and EAAT5 are primarily expressed in neurons.[10][11] Given their critical role in preventing excitotoxicity, EAATs are a significant target for therapeutic intervention in various neurological disorders, including stroke, amyotrophic lateral sclerosis (ALS), and epilepsy.[5]
Reference Inhibitors for Comparative Analysis
A robust comparison requires well-characterized reference compounds. For this guide, we have selected:
-
TFB-TBOA : A potent, non-transportable blocker of EAATs.[12] It exhibits high affinity for EAAT1 and EAAT2, with lower potency for EAAT3, making it an excellent tool for studying the effects of potent glial transporter inhibition.[13][14][15]
-
Dihydrokainic Acid (DHK) : A classical and selective competitive inhibitor of EAAT2 (GLT-1).[16] Its selectivity allows for the specific investigation of the role of this major glutamate transporter subtype.[17]
Quantitative Efficacy Comparison
The primary metric for quantifying the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity. The data below, compiled from published studies, provides a benchmark for comparison.
| Compound | EAAT1 IC50 (nM) | EAAT2 IC50 (nM) | EAAT3 IC50 (nM) |
| Novel Compound X | Experimental Value | Experimental Value | Experimental Value |
| TFB-TBOA | 22[14] | 17[14] | 300[14] |
| Dihydrokainic Acid (DHK) | >100,000[9] | ~10,000 - 100,000[9][16] | >100,000[16] |
Note: DHK's potency can vary based on experimental conditions; it is notably less potent than TFB-TBOA but valued for its selectivity for EAAT2 over other subtypes.
Experimental Protocol: Radiolabeled Substrate Uptake Assay
To determine the IC50 values for a novel compound, a radiolabeled substrate uptake assay is a standard and reliable method. This protocol describes the measurement of [³H]-L-glutamate uptake in Human Embryonic Kidney 293 (HEK293) cells stably expressing a single human EAAT subtype.
Rationale for Experimental Design
-
Cell System : HEK293 cells are used because they do not endogenously express EAATs, providing a clean background for expressing a single transporter subtype.[18] This allows for the precise characterization of the inhibitor's effect on each EAAT isoform individually.
-
Substrate : [³H]-L-glutamate is the radiolabeled version of the natural substrate for the transporters. Its uptake is a direct measure of transporter activity.
-
Assay Principle : The assay measures the competition between the novel inhibitor and the radiolabeled substrate. A more potent inhibitor will reduce the amount of [³H]-L-glutamate taken up by the cells at lower concentrations.
Step-by-Step Methodology
-
Cell Culture and Plating :
-
Culture HEK293 cells stably transfected with the human EAAT1, EAAT2, or EAAT3 gene in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and a selection antibiotic (e.g., G418).[19]
-
The day before the assay, plate the cells into 24-well poly-D-lysine coated plates at a density that will result in 80-90% confluency on the day of the experiment.[19]
-
-
Preparation of Reagents :
-
Assay Buffer : Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 Glucose, 25 HEPES, pH 7.4).
-
Inhibitor Solutions : Prepare a range of concentrations of the novel compound and the reference inhibitors (TFB-TBOA, DHK) in the assay buffer.
-
Radiolabeled Substrate Solution : Prepare a solution of [³H]-L-glutamate and unlabeled L-glutamate in assay buffer. The final concentration of L-glutamate should be close to the Km value for the transporter subtype being tested to ensure sensitive detection of competitive inhibition.
-
-
Uptake Assay :
-
Wash the cells twice with warm (37°C) assay buffer.
-
Add the inhibitor solutions (or vehicle control) to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the radiolabeled substrate solution to all wells.
-
Incubate for a specific period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line and transporter.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. The cold temperature and rapid washes minimize the efflux of the radiolabeled substrate.
-
Determine non-specific uptake in a set of wells containing a high concentration of a potent, non-selective inhibitor like TFB-TBOA.
-
-
Quantification and Data Analysis :
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific uptake from all measurements.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for determining inhibitor IC50 using a radiolabeled uptake assay.
Physiological Context: The Glutamatergic Synapse
Understanding the efficacy of an EAAT inhibitor requires appreciating its target's role in the brain. At a glutamatergic synapse, glutamate is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors.[20] EAATs on surrounding glial cells and on the neurons themselves rapidly clear this glutamate, terminating the signal and preventing spillover to adjacent synapses.[21] This process is vital for maintaining the fidelity of synaptic transmission and preventing excitotoxicity.[22]
Visualizing the Role of EAATs
Caption: EAATs on astrocytes clear glutamate from the synaptic cleft.
Interpretation of Comparative Data
-
Potency : A lower IC50 value indicates higher potency. If "Novel Compound X" has an IC50 of 10 nM for EAAT2, it is more potent than DHK but slightly less potent than TFB-TBOA at this subtype.
-
Selectivity : The ratio of IC50 values for different subtypes indicates selectivity. For example, if "Novel Compound X" has an IC50 of 10 nM for EAAT2 but >10,000 nM for EAAT1 and EAAT3, it would be considered a highly selective EAAT2 inhibitor, similar to DHK but with much greater potency. Conversely, if its IC50 values for EAAT1 and EAAT2 are similar and much lower than for EAAT3, its profile resembles that of TFB-TBOA.
The desired profile depends on the research question. A highly selective inhibitor is invaluable for dissecting the function of a single transporter subtype, while a potent, broad-spectrum inhibitor might be useful for studying the global effects of impaired glutamate transport.
Conclusion
While this compound is not a recognized EAAT inhibitor, the framework presented here provides a comprehensive guide for the evaluation of novel inhibitory compounds. A rigorous comparison against well-characterized inhibitors like TFB-TBOA and DHK, using standardized and validated protocols such as the radiolabeled uptake assay, is fundamental to understanding a new compound's pharmacological profile. This systematic approach, grounded in the physiological context of the glutamatergic synapse, is crucial for the development of new research tools and potential therapeutics targeting the EAAT system.
References
-
Verdi, J., et al. (2019). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. MDPI. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (2016). Concise Asymmetric Synthesis and Pharmacological Characterization of All Stereoisomers of Glutamate Transporter Inhibitor TFB-TBOA and Synthesis of EAAT Photoaffinity Probes. ACS Chemical Neuroscience. Retrieved from [Link]
-
Ryan, R. (2023). The twisted link between a dual function glutamate transporter and episodic ataxia. The University of Sydney. Retrieved from [Link]
-
Tsukada, S., et al. (2005). Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons. Neuropharmacology. Retrieved from [Link]
-
Lauria, F., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. Retrieved from [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. Retrieved from [Link]
-
D'hooghe, M., et al. (2010). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Retrieved from [Link]
-
Wu, S. M., et al. (2007). Pharmacological inhibitions of glutamate transporters EAAT1 and EAAT2 compromise glutamate transport in photoreceptor to ON- bipolar cell synapses. PubMed Central. Retrieved from [Link]
-
Arriza, J. L., et al. (1994). Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex. The Journal of Neuroscience. Retrieved from [Link]
-
Rose, C. R., et al. (2018). Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission. PubMed Central. Retrieved from [Link]
-
Divito, C. B., & Underhill, S. M. (2021). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. PubMed Central. Retrieved from [Link]
-
Fontana, A. C. K., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. ResearchGate. Retrieved from [Link]
-
Shigetomi, E., et al. (2023). Neuroprotective Potential of L-Glutamate Transporters in Human Induced Pluripotent Stem Cell-Derived Neural Cells against Excitotoxicity. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutamate transporter. Retrieved from [Link]
-
FUJIFILM Biosciences. (n.d.). HEK293 System FAQ. Retrieved from [Link]
-
Fontana, A. C. K., et al. (2019). Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators. ACS Publications. Retrieved from [Link]
-
Suchak, S. K., et al. (2003). The 'glial' glutamate transporter, EAAT2 (Glt-1) accounts for high affinity glutamate uptake into adult rodent nerve endings. Journal of Neurochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Chefer, V. I., et al. (2009). The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes. Current Pharmaceutical Design. Retrieved from [Link]
-
CUSABIO. (n.d.). Glutamatergic synapse. Retrieved from [Link]
-
Rojkind, M., & DeLeon, L. D. (1970). Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride. PubMed Central. Retrieved from [Link]
-
Petr, M., et al. (2021). A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. PubMed Central. Retrieved from [Link]
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter - Wikipedia [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. The excitatory amino acid transporters: pharmacological insights on substrate and inhibitor specificity of the EAAT subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 'glial' glutamate transporter, EAAT2 (Glt-1) accounts for high affinity glutamate uptake into adult rodent nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TFB-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
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- 16. Functional comparisons of three glutamate transporter subtypes cloned from human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
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Publish Comparison Guide: Cross-Reactivity & Selectivity Profile of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (t-CAA)
The following is a comprehensive Publish Comparison Guide for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid , structured for researchers and drug development professionals.
Product Identity: this compound Common Abbreviations: t-CAA, L-t-CAA Chemical Class: Conformationally Restricted Glutamate Analogue (Azetidine-based) Primary Application: Probe for Excitatory Amino Acid Transporters (EAATs) and Glutamate Receptor Structural Biology
Executive Summary & Mechanism of Action
This compound (t-CAA) is a synthetic, conformationally restricted analogue of L-glutamate. By incorporating the amino acid backbone into a four-membered azetidine ring, t-CAA locks the glutamate skeleton into a specific spatial configuration.
Unlike flexible endogenous glutamate, which adapts to bind various targets, t-CAA presents a fixed pharmacophore. This rigidity makes it a critical tool for mapping the pharmacophore requirements of glutamate transporters (EAATs) versus glutamate receptors (iGluRs/mGluRs).
Mechanism of Action
-
Primary Target: Excitatory Amino Acid Transporters (EAATs). t-CAA acts as a competitive inhibitor of glutamate uptake. Depending on the specific EAAT subtype and experimental conditions, it may act as a transportable substrate (inducing heteroexchange) or a non-transportable blocker.
-
Secondary Targets (Cross-Reactivity): Due to its structural homology with L-glutamate, t-CAA exhibits significant cross-reactivity with ionotropic (NMDA, AMPA, Kainate) and metabotropic (mGluR) glutamate receptors. This contrasts with "pure" transporter inhibitors like TBOA , which are designed to lack receptor affinity.
Comparative Performance Analysis
The following analysis compares t-CAA against the industry-standard "pure" inhibitor (TBOA), the endogenous substrate (L-Glutamate), and a structurally related pyrrolidine analogue (L-trans-2,4-PDC).
Table 1: Selectivity and Cross-Reactivity Profile
| Feature | t-CAA (Azetidine Analogue) | DL-TBOA (Blocker) | L-trans-2,4-PDC (Pyrrolidine) | L-Glutamate (Endogenous) |
| EAAT Activity | Competitive Inhibitor / Substrate * | Non-transportable Blocker | Transportable Substrate | Transportable Substrate |
| EAAT Potency (IC50) | Low to Mid | Low | Mid | N/A (Substrate) |
| NMDA Affinity | Moderate (Cross-Reactive) | Negligible | Low / Moderate | High (Agonist) |
| AMPA/Kainate Affinity | Variable (Context Dependent) | Negligible | Low | High (Agonist) |
| mGluR Activity | Potential Agonist/Antagonist | Negligible | Agonist (Group II) | Agonist (All Groups) |
| Utility | Pharmacophore Mapping / SAR | Pure Uptake Inhibition | Substrate-induced Release | Physiological Reference |
*Note: t-CAA's status as a substrate vs. blocker can vary by EAAT subtype and membrane voltage, often requiring electrophysiological validation.
Critical Insight for Researchers
Why use t-CAA? While TBOA is superior for simply blocking uptake without side effects, t-CAA is essential for structural biology and medicinal chemistry . It helps define the "bound" conformation of glutamate within the transporter's translocation pore. However, its cross-reactivity with receptors means it cannot be used in complex tissue preparations (like brain slices) to isolate transporter function without also blocking/activating receptors.
Biological Pathway Visualization[1]
The following diagram illustrates the "Dirty Profile" of t-CAA compared to the "Clean Profile" of TBOA within the glutamatergic synapse.
Caption: Comparative binding profile. Red lines indicate t-CAA's multi-target interactions (cross-reactivity), whereas Blue lines show TBOA's selective transporter blockade.
Experimental Protocols for Cross-Reactivity Validation
To utilize t-CAA effectively, you must characterize its specific activity in your system. The following protocols distinguish between transporter inhibition and receptor activation .
Protocol A: [³H]-Glutamate Uptake Inhibition Assay
Purpose: To determine the potency (IC50) of t-CAA at EAATs.
-
Preparation: Transfect HEK293 cells with specific EAAT subtypes (EAAT1, EAAT2, or EAAT3). Plate cells in 24-well poly-D-lysine coated plates.
-
Buffer: Use Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Inhibition Step:
-
Wash cells 2x with warm KRH.
-
Pre-incubate cells for 10 min with varying concentrations of t-CAA (0.1
M – 1000 M). -
Include TBOA (100
M) as a positive control for full block.
-
-
Uptake Initiation: Add [³H]-L-Glutamate (final concentration 20 nM) + 100
M unlabeled glutamate (to saturate non-specific binding if necessary, though usually low nM tracer is used for high affinity transport). Correction: For IC50, use a trace amount of [³H]-Glu (e.g., 50 nM) and compete with t-CAA. -
Termination: After 5-10 minutes (linear phase), rapidly wash cells 3x with ice-cold KRH.
-
Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Uptake vs. Log[t-CAA] to derive IC50.
Protocol B: Two-Electrode Voltage Clamp (TEVC) for Substrate Determination
Purpose: To determine if t-CAA is a substrate (induces current) or a blocker (inhibits current).
-
System: Xenopus laevis oocytes expressing EAATs.
-
Setup: Clamp oocytes at -60 mV using a standard TEVC amplifier.
-
Workflow:
-
Baseline: Perfuse with ND96 buffer. Record baseline holding current.
-
Glutamate Check: Apply 100
M L-Glutamate. Observe inward current ( ). Wash. -
t-CAA Application: Apply 100
M t-CAA .-
Result A (Substrate): Inward current observed (similar to Glutamate).
-
Result B (Blocker): No current change, or slight outward shift if constitutive leak is blocked.
-
-
Competition: Co-apply 100
M L-Glutamate + 100 M t-CAA.-
If t-CAA is a blocker,
will be reduced. -
If t-CAA is a substrate, currents may not summate linearly due to competition for the translocation pore.
-
-
Screening Workflow Diagram
This workflow ensures data integrity when using t-CAA in complex biological systems.
Caption: Decision tree for validating t-CAA utility. High receptor affinity restricts utility to structural studies.
References
-
Glazer, R. I., et al. (1996). "Synthesis and Biology of the Rigidified Glutamate Analogue, trans-2-Carboxyazetidine-3-acetic Acid (t-CAA)." Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564.[1]
-
Bräuner-Osborne, H., et al. (2005). "Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters."[2] Organic & Biomolecular Chemistry, 3, 3926-3936.
-
Sivaprakasam, M., et al. (2009). "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors." ChemMedChem, 4(1), 110-117.
-
Shimamoto, K., et al. (1998). "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters." Molecular Pharmacology, 53(2), 195-201.
-
Bridges, R. J., et al. (1999). "Conformationally defined neurotransmitter analogues: selective inhibition of glutamate uptake by one of four stereoisomers of 2,4-pyrrolidine dicarboxylate." Journal of Medicinal Chemistry, 34, 3176-3182.
Sources
Potency Landscape of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic Acid (t-CAA) and Analogs
The following guide provides an in-depth technical comparison of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid (commonly referred to as t-CAA ) and its structural analogs. This document is designed for researchers in medicinal chemistry and neuropharmacology.
Executive Summary
This compound (t-CAA) is a conformationally restricted analog of L-glutamate . By constraining the glutamate backbone into a four-membered azetidine ring, t-CAA fixes the spatial relationship between the
Unlike its five-membered ring counterpart (L-trans-2,4-PDC ), which is a well-known substrate for Excitatory Amino Acid Transporters (EAATs), t-CAA exhibits a distinct pharmacological profile, acting primarily as an inhibitor of EAATs and a ligand for Kainate receptors . Its analogs, particularly those with C4-substitutions, demonstrate tunable selectivity between transporter subtypes (EAAT2) and ionotropic receptors.
Chemical Structure & Stereochemistry[1]
The potency of azetidine-based glutamate analogs is strictly governed by stereochemistry. The (2S,3S) configuration corresponds to the trans isomer, where the C2-carboxylate and C3-carboxymethyl groups are on opposite faces of the ring.
-
t-CAA ((2S,3S)-isomer): The biologically active enantiomer for EAAT inhibition and Kainate binding.
-
c-CAA ((2S,3R)-isomer): The cis-isomer, generally showing reduced or inactive profiles at these targets.
-
Structural Homologs:
-
L-Glutamate: Flexible, binds all iGluRs, mGluRs, and EAATs.
-
L-trans-2,4-PDC: Pyrrolidine (5-ring) analog; potent EAAT substrate.
-
Azetidine-2,3-dicarboxylic acid (ADC): C3-carboxyl analog (shorter chain); L-trans-ADC is a potent NMDA agonist , contrasting with t-CAA's Kainate/EAAT profile.
-
Structural Comparison Diagram
Figure 1: Structural relationships and pharmacological divergence of glutamate analogs.
Pharmacological Potency Comparison
The following table summarizes the potency and selectivity of t-CAA relative to its key analogs. Data is synthesized from competitive binding and uptake inhibition assays.
| Compound | Structure | Primary Target | Potency / Activity | Selectivity Notes |
| t-CAA | (2S,3S)-Azetidine | EAATs (Inhibitor) | IC50 | Non-selective EAAT inhibitor; also binds Kainate receptors. |
| Compound 36 | (2S,3S,4S)-4-Methyl-t-CAA | EAAT2 (GLT-1) | IC50 | Introduction of C4-Methyl confers EAAT2 selectivity over EAAT1/3. |
| L-trans-ADC | (2S,3S)-2,3-Dicarboxy | NMDA (Agonist) | Ki = 10 | Potent NMDA agonist; minimal EAAT activity compared to t-CAA. |
| L-trans-2,4-PDC | (2S,4R)-Pyrrolidine | EAATs (Substrate) | Ki | Transportable substrate; induces heteroexchange. |
| (2R)-Isomers | (2R)-Azetidine | Inactive | > 100 | Generally inactive at iGluRs and EAATs (Stereospecificity). |
Key Insights:
-
Transport vs. Inhibition: Unlike the pyrrolidine analog (2,4-PDC) which is transported, the azetidine analog (t-CAA) acts primarily as a non-transportable inhibitor or blocker of glutamate uptake. This suggests the 4-membered ring imposes a rigidity that prevents the conformational changes required for the translocation step in EAATs.
-
C4-Substitution Effect: Adding a methyl group at the C4 position (Compound 36) drastically alters the profile.[1] It abolishes activity at iGluRs (Kainate) while retaining and refining affinity for EAAT2 , making it a valuable probe for studying specific transporter subtypes.
-
Chain Length Criticality: The difference between t-CAA (acetic acid side chain) and ADC (carboxylic acid side chain) is a single methylene unit. This shifts the target from Kainate/EAAT (t-CAA) to NMDA (ADC), highlighting the exquisite sensitivity of the glutamate binding pocket to ligand length.
Experimental Protocols
A. Synthesis of t-CAA (4-exo-tet Cyclization)
The most efficient synthesis utilizes an anionic ring closure strategy.[1]
-
Starting Material: Derived from L-aspartic acid or chiral
-amino alcohols. -
Key Step: Intramolecular Michael addition (4-exo-tet) of a nitrogen nucleophile onto an
-unsaturated ester. -
Conditions: Lithium hexamethyldisilazide (LiHMDS) in THF at -78°C.
-
Purification: The reaction yields a mixture of cis/trans diastereomers. The trans-isomer (t-CAA) is thermodynamically favored or separable via column chromatography before final deprotection.
B. Glutamate Uptake Assay (EAAT Potency)
To verify the potency of t-CAA analogs as EAAT inhibitors:
-
Cell Line: COS-7 or HEK293 cells transiently expressing EAAT1 (GLAST), EAAT2 (GLT-1), or EAAT3 (EAAC1).
-
Tracer:
-L-Glutamate (approx. 20-50 nM final concentration). -
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl (Na+ dependent).
-
Procedure:
-
Wash cells with KRH buffer.
-
Incubate with test compound (t-CAA analogs, 0.1 - 1000
M) for 10 min. -
Add
-L-Glutamate and incubate for 5 min at 37°C. -
Terminate reaction with ice-cold buffer.
-
Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Mechanistic Visualization
The following diagram illustrates how the structural rigidity of t-CAA leads to specific pathway modulation (Inhibition vs. Activation).
Figure 2: Pharmacological profile of t-CAA showing dual activity at EAATs and Kainate receptors.
References
-
Brauner-Osborne, H., et al. (2005). "Azetidinic amino acids: stereocontrolled synthesis and pharmacological characterization as ligands for glutamate receptors and transporters."[2] Organic & Biomolecular Chemistry, 3(21), 3926-3936. Link
-
Kozikowski, A. P., et al. (1996). "Synthesis and biology of the rigidified glutamate analogue, trans-2-carboxyazetidine-3-acetic acid (t-CAA)."[3] Bioorganic & Medicinal Chemistry Letters, 6(21), 2559-2564.[3] Link
-
Sivaprakasam, M., et al. (2008). "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors." ChemMedChem, 3(12), 1958-1968. Link
-
Bunch, L., et al. (2009). "Rational design and enantioselective synthesis of (1R,4S,5R,6S)-3-azabicyclo[3.3.0]octane-4,6-dicarboxylic acid: a novel inhibitor at human glutamate transporter subtypes 1, 2, and 3." Journal of Medicinal Chemistry, 52(14), 4329-4337. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
This guide provides an in-depth operational and logistical framework for the proper disposal of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid, a specialized non-proteinogenic amino acid utilized in innovative drug development and scientific research. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly.
Foundational Principles of Chemical Waste Management
The responsible management of laboratory waste is not merely a procedural task but a fundamental aspect of scientific integrity. Before handling any chemical waste, it is imperative to consult your institution's Environmental Health & Safety (EHS) office to ensure compliance with all local, state, and federal regulations.[1] The primary principle is to treat all chemical waste with a high degree of caution, assuming potential hazards in the absence of specific data for a novel compound.
Hazard Assessment of this compound
Table 1: Presumptive Hazard Profile based on Structural Analogs
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation (Category 2) | May cause skin irritation.[2] | Wear protective gloves and clothing.[2] |
| Serious Eye Damage/Irritation (Category 2A) | May cause serious eye irritation.[2] | Wear eye and face protection.[2] |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as dust.[2] | Avoid forming dust and aerosols. Use in a well-ventilated area or with local exhaust ventilation.[3] |
It is the responsibility of the waste generator to properly characterize their waste according to applicable regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6][7]
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation.[3]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate resources to manage it safely. For large spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.
-
Contain and Clean:
-
Small Spills (Solid): Carefully sweep up the material and place it into a designated, labeled container for chemical waste.[3] Avoid actions that could generate dust.
-
Large Spills (Solid): Follow the same procedure as for small spills, but with greater caution.[3] Ensure the area is well-ventilated. Do not allow the product to enter drains.[3]
-
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., water, if the material is soluble and it is safe to do so), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the solid chemical waste container.
Waste Disposal Workflow
The proper disposal of this compound follows a systematic workflow to ensure safety and compliance.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a dedicated, robust, and compatible solid chemical waste container.[1] This container should be clearly labeled with the full chemical name and the words "Hazardous Waste".
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid chemical waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
Step 2: Container Management
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name: "this compound".[1] Include the date of initial waste accumulation and any known hazard warnings.[1]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1]
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The SAA should be in a well-ventilated, cool, and dry location.[1]
-
It is best practice to use secondary containment for all waste containers to mitigate the impact of potential leaks.[1]
Step 4: Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3]
-
Ensure all required paperwork and waste manifests are completed accurately.
References
-
UHP231 D-Azetidine-2-carboxylic acid Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Proper Handling and Disposal of Laboratory Waste. (2017, July 14). Journal of Visualized Experiments. Retrieved from [Link]
-
How To: Lab Waste. (2022, May 23). LabXchange. Retrieved from [Link]
-
School Science Safety | Disposal of Hazardous Waste. (2023, June 21). Science and Safety. Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
De Novo Biosynthesis of L-Azetidine-2-Carboxylic Acid in Escherichia coli Strains for Powdery Mildew Treatment. (2024, October 1). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). University of South Florida. Retrieved from [Link]
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (n.d.). Taylor & Francis. Retrieved from [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
EPA Proposes to Regulate Nine PFAS as RCRA “Hazardous Constituents”. (2024, February 6). Stinson LLP. Retrieved from [Link]
-
Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid. As a non-proteinogenic amino acid analogue of proline, this compound and its structural relatives require careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal safety and experimental integrity.
Hazard Assessment and Toxicological Profile
Potential Health Effects:
Given the powdered nature of this solid compound, the primary routes of exposure are inhalation of dust particles and dermal contact.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Primary Engineering Control | Chemical Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat is the minimum requirement to protect against skin contact.[6][7] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended. |
| Hand Protection | Disposable Nitrile Gloves | Good quality, disposable nitrile gloves should be worn at all times.[8] For extended handling or when working with solutions, consider double-gloving to provide an extra layer of protection.[6] Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against dust particles and splashes, safety glasses with side shields are mandatory.[7][9][10] For procedures with a higher splash risk, chemical safety goggles or a full-face shield should be used in conjunction with safety glasses. |
| Respiratory Protection | N95 or P1 Dust Mask | When handling the solid powder outside of a fume hood (not recommended) or during spill cleanup, a NIOSH-approved N95 or equivalent EN 143 P1 dust mask is necessary to prevent inhalation of airborne particles.[4] |
Step-by-Step Handling and Operational Protocol
Adherence to a strict, logical workflow is paramount for safety and to ensure the integrity of your research. The following protocol outlines the essential steps for handling this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Donning PPE: Put on your lab coat, safety glasses, and nitrile gloves before entering the designated handling area.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or paper. Handle the container of the chemical with care to avoid generating dust.
-
Container Closure: Securely close the main container of this compound immediately after use.
Solution Preparation
-
Solvent Dispensing: If preparing a solution, add the solvent to the beaker or flask containing the weighed solid within the fume hood.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous agitation that could create aerosols.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.[5]
Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound.
Caption: Safe Handling and Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill, remain calm and follow these procedures:
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, including a dust mask, gently sweep up the solid material.[4] Avoid creating dust clouds.
-
Place the swept material into a clearly labeled hazardous waste container.
-
Clean the spill area with a damp cloth and then decontaminate.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety officer.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Plan
This compound and its containers must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh paper and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent.[11] The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.[11]
DO NOT dispose of this compound or its solutions down the drain.[4][12]
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: D-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
AIHA. (n.d.). Personal Protective Equipment for Engineered Nanoparticles. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of California, Riverside. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2133-34-8, (S)-(-)-2-Azetidinecarboxylic acid. Retrieved from [Link]
-
University of California, Berkeley. (2025, December 4). PPE Selection Guide – Cryogens. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Shen, Y., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. International Journal of Molecular Sciences, 23(15), 8559. [Link]
- Google Patents. (n.d.). EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]
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- 3. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
